Irsenontrine
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDCNZBABIEBZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429509-82-9 | |
| Record name | Irsenontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRSENONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Irsenontrine: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsenontrine (also known as E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). Its mechanism of action centers on the modulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical cascade involved in synaptic plasticity and cognitive function. By inhibiting PDE9, this compound elevates intracellular cGMP levels in neurons, leading to the phosphorylation of the AMPA receptor subunit GluA1. This downstream effect is believed to enhance synaptic function and improve learning and memory. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this mechanism of action, including available quantitative data, experimental methodologies, and a review of its clinical development in neurodegenerative diseases such as Dementia with Lewy Bodies (DLB).
Core Mechanism of Action: PDE9 Inhibition and cGMP Modulation
This compound's primary molecular target is phosphodiesterase 9 (PDE9), an enzyme that specifically hydrolyzes cGMP. The inhibition of PDE9 by this compound leads to an accumulation of intracellular cGMP in neuronal cells.[1][2] This increase in cGMP is the central event that triggers the downstream effects associated with this compound's pro-cognitive properties.
Selectivity Profile
This compound has been reported to be a highly selective inhibitor of PDE9, with a selectivity of over 1800-fold for PDE9 compared to other phosphodiesterase enzymes.[1][2] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. While the specific IC50 values for a full panel of PDEs are not publicly available in the reviewed literature, the stated selectivity highlights its targeted engagement of the cGMP pathway.
Downstream Signaling Cascade: From cGMP to Synaptic Plasticity
The elevation of intracellular cGMP by this compound initiates a signaling cascade that ultimately impacts synaptic function. A key downstream event is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[1] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their function is tightly regulated by phosphorylation. The phosphorylation of GluA1 is a well-established mechanism for enhancing AMPAR function and promoting synaptic plasticity, a cellular correlate of learning and memory.
References
Irsenontrine (E2027): A Technical Whitepaper on PDE9 Inhibition and Selectivity
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical overview of Irsenontrine (E2027), a potent and highly selective phosphodiesterase 9 (PDE9) inhibitor. It details the compound's mechanism of action, selectivity profile, and the experimental methodologies used for its characterization.
Introduction: The Role of PDE9 in Neuromodulation
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a critical role in modulating synaptic plasticity and cognitive function by regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1] The nitric oxide (NO)/cGMP signaling pathway is crucial for neuronal processes, and its downregulation has been observed in patients with neurodegenerative conditions such as Alzheimer's disease and dementia with Lewy bodies (DLB).[1] By inhibiting PDE9, the enzyme responsible for degrading cGMP, intracellular cGMP levels can be elevated, enhancing downstream signaling cascades involved in learning and memory.[2]
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the PDE9 enzyme. This inhibition prevents the hydrolysis of cGMP to GMP, thereby increasing the intracellular concentration of the second messenger cGMP. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets crucial for synaptic function.[1]
One key downstream event is the phosphorylation of the AMPA receptor subunit GluA1 at the serine 845 residue.[1] This phosphorylation event is associated with enhanced synaptic strength and plasticity, which are cellular correlates of learning and memory.[1] The complete signaling cascade is visualized below.
Quantitative Data: PDE9 Inhibition Selectivity
This compound is characterized by its high selectivity for the PDE9 enzyme. Published data indicates that this compound exhibits more than 1800-fold selectivity for PDE9 over other phosphodiesterase isoforms.[1] While a detailed public release of IC₅₀ values against a full panel of PDE enzymes is not available, the selectivity profile underscores the compound's specificity for its intended target. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target Enzyme | Representative Isoform | Relative Inhibition / Selectivity |
| PDE9 | PDE9A | Potent Inhibition |
| Other PDE Families | PDE1-8, 10, 11 | >1800-fold lower inhibition |
| Note: The specific IC₅₀ value for this compound against human PDE9A is not consistently reported in publicly available literature. The selectivity is calculated as the ratio of the IC₅₀ for other PDE families to the IC₅₀ for PDE9A.[1] |
Experimental Protocols
The characterization of a selective PDE inhibitor like this compound involves a series of in-vitro and cellular assays to determine its potency and selectivity. Below are representative protocols for these key experiments.
In Vitro PDE Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a common high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of purified PDE enzymes.
Objective: To determine the IC₅₀ of this compound against various PDE isoforms (PDE1-11).
Principle: The assay measures the enzymatic hydrolysis of a fluorescently labeled cGMP substrate (tracer). When the tracer is hydrolyzed by PDE9, the resulting labeled GMP is captured by a specific binding agent, forming a large molecular complex. This slows the rotational speed of the fluorophore, leading to a high fluorescence polarization (FP) signal. An inhibitor will prevent this hydrolysis, keeping the tracer small and free-tumbling, resulting in a low FP signal.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1A, 2A, 3A, 4B, 5A, 9A, etc.)
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Binding Agent (specific for FAM-GMP)
-
This compound (test compound)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader capable of measuring FP.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound in 100% DMSO. Subsequently, create intermediate dilutions in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Preparation: Add diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Enzyme Addition: Add diluted recombinant PDE enzyme to each well. For each PDE isoform, the concentration should be pre-determined to yield approximately 50-80% substrate conversion in the absence of inhibitor.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination & Detection: Stop the reaction by adding the Binding Agent. Incubate for a further 60 minutes at room temperature to allow for binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is E-2027 used for? [synapse.patsnap.com]
- 3. Eisai Alzheimer's Disease Pipeline Research to be Presented at Virtual AD/PD™ 2021, Including Lecanemab (BAN2401) Data [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Irsenontrine and Cyclic GMP Elevation
This technical guide provides a comprehensive overview of this compound (E2027), a novel therapeutic agent, and its core mechanism of action: the elevation of cyclic guanosine (B1672433) monophosphate (cGMP). The document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in this research.
Introduction to this compound and its Therapeutic Rationale
This compound, also known as E2027, is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that plays a critical role in modulating cGMP levels, a key second messenger in various physiological processes, including synaptic plasticity and cognitive function.[1][3] In the central nervous system, the nitric oxide (NO)/cGMP signaling pathway is crucial for learning and memory.[1][4] Downregulation of this pathway has been observed in neurodegenerative conditions such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1] By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to its accumulation and the potential enhancement of cognitive function.[1] This makes this compound a promising therapeutic candidate for treating cognitive deficits associated with these disorders.[1][5][6]
Core Mechanism of Action: PDE9 Inhibition and cGMP Elevation
Cyclic GMP is synthesized by guanylyl cyclases and its signaling is terminated through hydrolysis by phosphodiesterases (PDEs).[3][4] this compound selectively targets PDE9, an enzyme that specifically hydrolyzes cGMP.[1] By blocking the action of PDE9, this compound increases the intracellular concentration of cGMP. This elevation in cGMP is believed to enhance downstream signaling pathways that are important for synaptic function and memory formation.[7] For instance, increased cGMP can lead to the phosphorylation of the AMPA receptor subunit GluA1, a key event in synaptic plasticity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Data for this compound
| Parameter | Value/Finding | Experimental System | Reference |
| PDE9 Selectivity | >1800-fold selectivity over other PDEs | In vitro assays | [1] |
| Intracellular cGMP Levels | Significantly increased | Rat cortical primary neurons | [1] |
| In Vivo cGMP Levels (Hippocampus) | Significantly upregulated | Naïve rats (oral administration) | [1] |
| In Vivo cGMP Levels (CSF) | Significantly upregulated | Naïve rats (oral administration) | [1] |
| Effect in Impairment Model | Attenuated L-NAME induced cGMP downregulation and memory impairment | Rats treated with L-NAME | [1][6] |
Table 2: Clinical Data for this compound
| Parameter | Value/Finding | Study Population | Reference |
| Phase 1 Single Doses | 10 to 1200 mg | Healthy adults (n=112) | [8] |
| Phase 1 Multiple Doses | 5 to 400 mg once daily for 14 days | Healthy adults | [8] |
| CSF cGMP Increase (Single Dose) | Dose-dependent increase | Healthy adults | [8] |
| CSF cGMP Increase (Steady-State) | ≥200% increase from baseline with doses of ≥50 mg QD | Elderly patients | [8] |
| CSF cGMP Increase (DLB/PDD) | Average of 239% increase from baseline | Patients with DLB or PDD (n=34) | [7] |
| Elimination Half-life | Approximately 30 hours | Humans | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating this compound.
In Vitro PDE Selectivity Assay
-
Objective: To determine the selectivity of this compound for PDE9 over other PDE isoforms.
-
Methodology: Standard in vitro phosphodiesterase activity assays were likely performed. These typically involve incubating recombinant human PDE enzymes with their respective radiolabeled cyclic nucleotide substrates (cGMP or cAMP). The inhibitory effect of various concentrations of this compound would be measured to determine the IC50 value for each PDE isoform. Selectivity is calculated as the ratio of IC50 values for other PDEs to the IC50 for PDE9.
cGMP Measurement in Rat Cortical Neurons
-
Objective: To assess the effect of this compound on intracellular cGMP levels in a neuronal context.
-
Protocol:
-
Primary cortical neurons are harvested from rat embryos and cultured.
-
Cultured neurons are treated with varying concentrations of this compound maleate (B1232345) or a vehicle control.
-
After a specified incubation period, the cells are lysed.
-
Intracellular cGMP concentrations in the cell lysates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data are normalized to total protein content.
-
In Vivo cGMP Measurement in Rats
-
Objective: To determine if orally administered this compound can cross the blood-brain barrier and increase cGMP levels in the central nervous system.
-
Protocol:
-
Naïve rats are orally administered a single dose of this compound or a vehicle.
-
At various time points post-administration, cerebrospinal fluid (CSF) is collected via lumbar puncture.
-
Animals are euthanized, and brain tissue, specifically the hippocampus, is dissected.
-
cGMP levels in the CSF and hippocampal tissue homogenates are measured using ELISA or a similar immunoassay.
-
Human Clinical Trials (Phase 1 and 2)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (target engagement) of this compound in humans.
-
General Protocol:
-
Phase 1: Single ascending dose and multiple ascending dose studies were conducted in healthy adults, including elderly subjects.[8] Blood, urine, and CSF samples were collected at various time points to determine the concentrations of this compound and cGMP.[8] Standard safety and tolerability assessments were performed throughout the study.
-
Phase 2: A randomized, double-blind, placebo-controlled trial was conducted in participants with Dementia with Lewy Bodies (DLB).[9][10] Participants received either this compound or a placebo for a specified treatment period (e.g., 12 weeks).[9] The primary endpoints were measures of cognitive function (e.g., Montreal Cognitive Assessment) and global clinical impression.[9][10] CSF cGMP levels were also measured as a biomarker of target engagement.[7]
-
Analytical Methodologies
The quantification of this compound and cGMP in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics.
-
This compound Quantification: A sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound concentrations in human plasma, urine, and CSF.[8] The method involved a straightforward protein precipitation for sample extraction.[8]
-
cGMP Quantification: cGMP levels in CSF and cell/tissue lysates were typically measured using commercially available competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). These assays provide a reliable and quantitative measure of the second messenger's concentration.
Conclusion
This compound is a selective PDE9 inhibitor that effectively elevates cGMP levels in both preclinical models and human subjects.[1][8] This mechanism of action is rooted in the established role of the cGMP signaling pathway in cognitive processes.[3][4] While this compound has demonstrated robust target engagement by significantly increasing cGMP in the CSF, its clinical efficacy in improving cognitive symptoms in dementia with Lewy bodies did not meet the primary objectives in a Phase 2/3 trial.[7][9] Further research and exploratory analyses are ongoing to identify specific patient populations or conditions that may benefit most from this therapeutic approach.[2][7] The data gathered to date provide a strong foundation for understanding the pharmacological profile of this compound and for the future development of cGMP-enhancing therapies for neurological disorders.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic GMP and nitric oxide synthase in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound (E2027) / Eisai [delta.larvol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 10. Study To Evaluate the Efficacy, Safety and Tolerability of E2027 (Hereinafter Referred to as this compound) in Participants With Dementia With Lewy Bodies [ctv.veeva.com]
Irsenontrine's Impact on GluA1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of Irsenontrine (E2027) on the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. This compound, a highly selective phosphodiesterase 9 (PDE9) inhibitor, has been shown to enhance cognitive function by modulating synaptic plasticity, a process in which GluA1 phosphorylation plays a critical role.[1] This document outlines the core signaling pathway, presents quantitative data from key experiments, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Signaling Pathway: From PDE9 Inhibition to GluA1 Phosphorylation
This compound's primary mechanism of action is the selective inhibition of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound leads to an elevation of intracellular cGMP levels. This increase in cGMP is the catalyst for a signaling cascade that culminates in the phosphorylation of the GluA1 subunit of AMPA receptors.[1] The phosphorylation of GluA1, particularly at key serine residues, is a well-established mechanism for enhancing AMPA receptor function, promoting their trafficking to the synaptic membrane, and thereby strengthening synaptic transmission, which is a molecular basis for learning and memory.[2][3][4]
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on cGMP Levels and GluA1 Phosphorylation in Rat Cortical Primary Neurons
| Treatment | cGMP Level (fold increase) | GluA1 Phosphorylation (fold increase) |
| Vehicle | 1.0 | 1.0 |
| This compound | Significantly Increased | Induced |
Data presented are qualitative summaries from the available literature; specific numerical values require access to the full-text publication.[1]
Table 2: In Vivo Effects of Oral this compound Administration in Rats
| Measurement | Brain Region/Fluid | Effect |
| cGMP Levels | Hippocampus | Significantly Upregulated |
| cGMP Levels | Cerebrospinal Fluid (CSF) | Significantly Upregulated |
| Learning and Memory | Novel Object Recognition Test | Significantly Improved |
Data presented are qualitative summaries from the available literature.[1]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section details the methodologies for key experiments.
Primary Neuronal Culture and Treatment
-
Cell Culture: Cortical primary neurons are prepared from rat embryos. The cerebral cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates. Neurons are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
This compound Treatment: After a specified number of days in vitro (DIV), the culture medium is replaced with a medium containing either this compound maleate (B1232345) at various concentrations or a vehicle control. The incubation time is optimized to observe the desired effects on cGMP levels and GluA1 phosphorylation.
Western Blotting for GluA1 Phosphorylation
This protocol is designed to quantify the level of phosphorylated GluA1.
-
Lysate Preparation: Following treatment, neurons are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated GluA1 (e.g., anti-phospho-GluA1 Ser845). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. Total GluA1 levels are also measured for normalization.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents.
-
Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each rat is allowed to explore them for a specific duration.
-
Testing (Choice) Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates successful memory of the familiar object.
-
This compound Administration: this compound or a vehicle is administered orally at a predetermined time before the training phase.
Concluding Remarks
This compound presents a promising therapeutic strategy for cognitive dysfunction by targeting the cGMP signaling pathway to enhance GluA1 phosphorylation. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and clinical application of this compound and other PDE9 inhibitors. Future research should focus on elucidating the downstream effectors of the cGMP/PKG pathway that directly phosphorylate GluA1 and on translating these preclinical findings into clinical efficacy.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphorylation of AMPA receptors: mechanisms and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the AMPA receptor GluA1 subunit regulates memory load capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Irsenontrine for Cognitive Dysfunction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irsenontrine (E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). By targeting PDE9, this compound modulates the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical cascade in synaptic plasticity and cognitive function. Preclinical studies have demonstrated its potential to enhance learning and memory. However, clinical development for dementia-related cognitive impairment has yielded mixed results, highlighting the complexity of translating preclinical efficacy to clinical outcomes. This technical guide provides a comprehensive overview of the research on this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies employed in its evaluation.
Core Mechanism of Action: The cGMP Signaling Pathway
This compound's therapeutic hypothesis for cognitive dysfunction is centered on its ability to elevate intracellular levels of cGMP. PDE9 is a key enzyme that degrades cGMP, and its inhibition by this compound leads to an accumulation of this second messenger.[1] This increase in cGMP is believed to enhance synaptic plasticity and improve cognitive function through the NO/cGMP/PKG pathway, which is often downregulated in neurodegenerative diseases like Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1]
A key downstream effect of elevated cGMP is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[1] This post-translational modification is crucial for modulating the activity and trafficking of AMPA receptors, which are fundamental for synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.
Preclinical Research: Evidence from In Vitro and In Vivo Models
In Vitro Studies
-
PDE9 Selectivity: this compound has demonstrated high-affinity and selective inhibition of PDE9, with over 1800-fold selectivity against other phosphodiesterases.[1]
-
Neuronal cGMP Elevation: In rat cortical primary neurons, this compound maleate (B1232345) significantly increased intracellular cGMP levels.[1]
-
GluA1 Phosphorylation: The elevation of cGMP in cultured neurons subsequently induced the phosphorylation of the AMPA receptor subunit GluA1.[1]
In Vivo Studies in Rodent Models
Oral administration of this compound in naïve rats led to a significant upregulation of cGMP levels in the hippocampus and cerebrospinal fluid (CSF).[1] This was associated with improved performance in a novel object recognition (NOR) test, indicating an enhancement of learning and memory.[1]
Furthermore, the cognitive-enhancing effects of this compound were confirmed in a rat model of memory impairment induced by Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a nitric oxide synthase inhibitor that downregulates the cGMP pathway.[1] Oral administration of this compound attenuated the l-NAME-induced deficits in both cGMP levels and NOR performance.[1]
Table 1: Summary of Preclinical Data for this compound
| Experiment Type | Model | Key Parameters Measured | Outcome | Reference |
| In Vitro | Rat Cortical Primary Neurons | Intracellular cGMP levels, GluA1 Phosphorylation | Significant increase in cGMP and subsequent GluA1 phosphorylation. | [1] |
| In Vivo | Naïve Rats | Hippocampal and CSF cGMP levels, Novel Object Recognition (NOR) test | Significant upregulation of cGMP and improved learning and memory. | [1] |
| In Vivo | l-NAME-induced Memory Impairment Model (Rats) | CSF and Hippocampal cGMP levels, Novel Object Recognition (NOR) test | Attenuation of l-NAME-induced deficits in cGMP and NOR performance. | [1] |
Clinical Research: Human Trials in Cognitive Dysfunction
Phase 1 Studies
Phase 1 single and multiple ascending dose studies in healthy adults and elderly subjects demonstrated that this compound was generally well-tolerated. The pharmacokinetic profile was characterized by an elimination half-life of approximately 30 hours and about a 3-fold accumulation with once-daily dosing. Crucially, these studies confirmed target engagement, with single doses of 50 to 400 mg resulting in mean maximum increases in CSF cGMP ranging from 293% to 461%. A dose of 50 mg once daily was selected for Phase 2 trials based on dose-response modeling that showed a sustained increase of ≥200% from baseline in CSF cGMP.
Phase 2/3 Clinical Trial in Dementia with Lewy Bodies (NCT03467152)
A Phase 2/3, placebo-controlled, double-blind, parallel-group, randomized study was conducted to evaluate the efficacy, safety, and tolerability of this compound in participants with DLB.
Table 2: Design of the Phase 2/3 Clinical Trial of this compound in DLB (NCT03467152)
| Parameter | Details |
| Official Title | A Placebo-Controlled, Double-Blind, Parallel-Group, Randomized, Study To Evaluate the Efficacy, Safety and Tolerability of E2027 in Subjects With Dementia With Lewy Bodies |
| Condition | Dementia with Lewy Bodies (DLB) |
| Intervention | This compound (50 mg, once daily) or Placebo |
| Number of Participants | 196 |
| Duration | 12 weeks |
| Primary Endpoints | Change from baseline in the Montreal Cognitive Assessment (eMoCA) total score at Week 12. |
| Clinician's Interview Based Impression of Change Plus Caregiver Input (eCIBIC-plus) scale at Week 12. |
The trial ultimately failed to meet its primary cognitive and global clinical endpoints.
Table 3: Key Outcomes of the Phase 2/3 Clinical Trial of this compound in DLB
| Outcome Measure | This compound Group | Placebo Group | Result |
| eMoCA Change from Baseline | Data not publicly available | Data not publicly available | No statistically significant difference |
| eCIBIC-plus | Data not publicly available | Data not publicly available | No statistically significant difference |
An exploratory post-hoc analysis suggested that in a subgroup of patients with "pure" DLB (without co-existing Alzheimer's disease pathology), there was a trend towards greater improvement in both the eMoCA and eCIBIC-plus with this compound treatment, although this did not reach statistical significance.[2]
A subsequent analysis of a smaller cohort of patients with DLB and Parkinson's disease dementia (PDD) showed a robust increase in CSF cGMP levels (averaging a 239% increase from baseline) that was consistent regardless of amyloid co-pathology.[3]
Experimental Protocols
Preclinical: Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Testing Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object is indicative of recognition memory.
The discrimination index , calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time), is a key metric. A higher discrimination index indicates better memory.
Measurement of cGMP and GluA1 Phosphorylation
-
cGMP Measurement: CSF and brain tissue (e.g., hippocampus) are collected from experimental animals. cGMP levels are typically quantified using commercially available Enzyme Immunoassay (EIA) kits following the manufacturer's instructions.
-
GluA1 Phosphorylation Analysis: Brain tissue is homogenized and subjected to subcellular fractionation to isolate synaptic membranes. Protein concentrations are determined, and samples are analyzed by Western blotting using specific antibodies against total GluA1 and phosphorylated GluA1 (e.g., phospho-Ser845). The ratio of phosphorylated GluA1 to total GluA1 is then calculated to determine the extent of phosphorylation.
Clinical: Phase 2/3 Trial Protocol (NCT03467152)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Individuals aged 50-85 with a diagnosis of probable DLB.
-
Randomization and Blinding: Participants were randomized to receive either 50 mg of this compound or a matching placebo once daily for 12 weeks. Both participants and investigators were blinded to the treatment allocation.
-
Outcome Assessments:
-
eMoCA: An electronic version of the Montreal Cognitive Assessment, a 30-point test assessing multiple cognitive domains.
-
eCIBIC-plus: An electronic version of the Clinician's Interview-Based Impression of Change plus caregiver input, a semi-structured interview to provide a global assessment of change in the patient's condition.
-
Discussion and Future Directions
The journey of this compound from a promising preclinical candidate to its current clinical status underscores the challenges in developing effective treatments for cognitive dysfunction in neurodegenerative diseases. While the mechanism of action is well-supported by in vitro and in vivo data, the failure to meet primary endpoints in the Phase 2/3 DLB trial raises important questions.
The exploratory analysis suggesting potential efficacy in "pure" DLB is intriguing and highlights the importance of patient stratification in clinical trials for heterogeneous diseases like DLB. The presence of co-pathologies, such as Alzheimer's disease, may significantly impact treatment response. Future research should focus on:
-
Biomarker-Stratified Trials: Designing clinical trials that enroll more homogeneous patient populations based on biomarkers to identify subgroups that may benefit from this compound.
-
Further Preclinical Investigations: More detailed preclinical studies to fully elucidate the downstream effects of cGMP modulation and to explore the potential of this compound in other models of cognitive impairment.
-
Dose-Ranging and Target Engagement in Patient Populations: While Phase 1 established target engagement in healthy individuals, further studies in patient populations could refine the optimal dose and confirm sustained target engagement in the context of disease pathology.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 3. neurologylive.com [neurologylive.com]
Preclinical Profile of Irsenontrine (E2027): A Technical Whitepaper for Drug Development Professionals
An In-depth Examination of the Preclinical Pharmacology, Efficacy, and Mechanism of Action of the Selective PDE9 Inhibitor, Irsenontrine.
Introduction
This compound (E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain.[1][2] By elevating cGMP levels, this compound aims to enhance synaptic plasticity and improve cognitive function, offering a potential therapeutic avenue for neurodegenerative disorders such as dementia with Lewy bodies (DLB).[1][3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, efficacy in cognitive models, and the underlying molecular mechanisms.
In Vitro Pharmacology
Enzymatic Potency and Selectivity
This compound demonstrates high-affinity binding to and potent inhibition of the PDE9 enzyme. Preclinical studies have highlighted its remarkable selectivity for PDE9 over other phosphodiesterase isoforms.
Table 1: PDE Selectivity Profile of this compound (E2027)
| Phosphodiesterase Isoform | IC50 or Ki (nM) | Selectivity vs. PDE9A (fold) |
|---|---|---|
| PDE9A | TBD | - |
| PDE1C | >1800-fold less potent | >1800 |
| PDE2A | >1800-fold less potent | >1800 |
| PDE3B | >1800-fold less potent | >1800 |
| PDE4B | >1800-fold less potent | >1800 |
| PDE5A | >1800-fold less potent | >1800 |
| PDE7B | >1800-fold less potent | >1800 |
| PDE8A | >1800-fold less potent | >1800 |
| PDE10A | >1800-fold less potent | >1800 |
| PDE11A | >1800-fold less potent | >1800 |
Note: Specific IC50/Ki values are to be determined from full-text publications. The available information indicates greater than 1800-fold selectivity over other PDEs.[2]
Cellular Activity: Enhancement of cGMP Levels
In primary cultures of rat cortical neurons, this compound treatment leads to a significant and concentration-dependent increase in intracellular cGMP levels.[5] This cellular activity confirms the compound's ability to engage its target and modulate the intended signaling pathway in a neuronal context.
In Vivo Pharmacology and Efficacy
Target Engagement in the Central Nervous System
Oral administration of this compound to naïve rats resulted in a significant elevation of cGMP levels in both the hippocampus and cerebrospinal fluid (CSF).[1][2] This demonstrates the compound's ability to cross the blood-brain barrier and exert its pharmacodynamic effect within the central nervous system.
Efficacy in Models of Cognitive Impairment
This compound has shown pro-cognitive effects in rodent models of learning and memory.
Table 2: Summary of In Vivo Efficacy Data for this compound (E2027)
| Model | Species | Key Findings |
|---|---|---|
| Novel Object Recognition (NOR) Test | Rat | Significantly improved learning and memory.[1][2] |
| L-NAME-Induced Cognitive Impairment | Rat | Attenuated cognitive deficits caused by cGMP pathway downregulation.[2] |
In the novel object recognition test, a measure of episodic memory, oral administration of this compound significantly improved the ability of rats to discriminate between a familiar and a novel object.[1] Furthermore, in a model where cognitive impairment was induced by the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), which downregulates the cGMP pathway, this compound effectively attenuated the observed learning and memory deficits.[2]
Mechanism of Action: Linking cGMP to Synaptic Plasticity
The cognitive-enhancing effects of this compound are believed to be mediated by the potentiation of the cGMP signaling cascade, which plays a crucial role in synaptic plasticity.
Inhibition of PDE9 by this compound leads to an accumulation of intracellular cGMP.[2] This, in turn, is proposed to activate Protein Kinase G (PKG), a key downstream effector of cGMP. Activated PKG can then phosphorylate various substrates, including the AMPA receptor subunit GluA1 at serine 845.[2] Phosphorylation of GluA1 is a critical event in the regulation of synaptic strength and plasticity. Indeed, studies with this compound have demonstrated that the elevation of cGMP is followed by an induction of GluA1 phosphorylation in rat cortical primary neurons.[2] This enhancement of a key molecular correlate of synaptic plasticity provides a mechanistic basis for the observed improvements in learning and memory.
Experimental Protocols
In Vitro PDE Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound against a panel of phosphodiesterase enzymes.
-
Methodology (General Protocol based on similar PDE inhibitor studies):
-
Recombinant human phosphodiesterase enzymes are used.
-
The assay is typically performed in a multi-well plate format.
-
This compound is serially diluted to a range of concentrations.
-
The enzyme, substrate (cGMP or cAMP, often radiolabeled), and this compound are incubated together.
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified, often by scintillation counting or fluorescence polarization.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Measurement of Intracellular cGMP Levels in Primary Neurons
-
Objective: To quantify the effect of this compound on intracellular cGMP concentrations in a neuronal context.
-
Methodology:
-
Primary cortical neurons are isolated from rat embryos and cultured.
-
After a specified number of days in vitro (e.g., 14-21 days), the neurons are treated with various concentrations of this compound or vehicle control for a defined period.
-
Following treatment, the cells are lysed to release intracellular components.
-
The concentration of cGMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Results are typically normalized to total protein concentration in the lysate.
-
Western Blot Analysis of GluA1 Phosphorylation
-
Objective: To assess the impact of this compound on the phosphorylation status of the AMPA receptor subunit GluA1.
-
Methodology:
-
Neuronal cell cultures are treated with this compound as described above.
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein for each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated GluA1 (e.g., anti-phospho-GluA1 Ser845) and total GluA1.
-
Following incubation with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the phosphorylated GluA1 band is normalized to the intensity of the total GluA1 band to determine the relative change in phosphorylation.
-
Novel Object Recognition (NOR) Test in Rats
-
Objective: To evaluate the effect of this compound on recognition memory.
-
Methodology:
-
Habituation: Rats are individually habituated to the testing arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.
-
Training (Sample Phase): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes). This compound or vehicle is administered orally at a defined time before this phase.
-
Retention Interval: The rat is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Testing (Choice Phase): The rat is returned to the arena, which now contains one of the familiar objects from the training phase and one novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
L-NAME-Induced Cognitive Impairment Model
-
Objective: To assess the efficacy of this compound in a model of cognitive dysfunction characterized by reduced cGMP signaling.
-
Methodology:
-
Rats are treated with L-NAME (a nitric oxide synthase inhibitor) to induce a deficit in the cGMP pathway, leading to cognitive impairment. The dosing regimen for L-NAME can vary but is typically administered intraperitoneally for several days.
-
This compound or vehicle is administered orally prior to the assessment of cognitive function.
-
Cognitive performance is evaluated using tasks such as the novel object recognition test, as described above.
-
The ability of this compound to reverse or attenuate the L-NAME-induced cognitive deficits is assessed.
-
Conclusion
The preclinical data for this compound (E2027) strongly support its profile as a potent, selective, and centrally active PDE9 inhibitor. By elevating cGMP levels in the brain, this compound enhances key molecular markers of synaptic plasticity and demonstrates efficacy in rodent models of cognitive function. These findings provide a solid rationale for its continued investigation as a potential therapeutic agent for the treatment of cognitive impairment in neurodegenerative diseases. Further clinical studies are warranted to translate these promising preclinical findings to human populations.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to Irsenontrine: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsenontrine (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By elevating cGMP levels in the central nervous system, this compound modulates synaptic plasticity and neuronal function, positioning it as a promising therapeutic candidate for cognitive disorders, particularly dementia with Lewy bodies (DLB). This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, mechanism of action, and key experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₄O₃ |
| Molecular Weight | 390.44 g/mol |
| IUPAC Name | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one |
| CAS Number | 1429509-82-9 |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
| LogP | Not publicly available |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of PDE9. PDE9 is a key enzyme in the cGMP signaling pathway, where it specifically hydrolyzes cGMP. By inhibiting PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels, in turn, activate downstream signaling cascades, including the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. This phosphorylation is a critical event in synaptic plasticity and is believed to underlie the pro-cognitive effects of this compound.
A Technical Whitepaper for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of Irsenontrine (E2027)
Introduction
This compound (also known as E2027) is an orally active, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9) developed by Eisai Inc.[1] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger crucial for synaptic plasticity and cognitive function.[2] By inhibiting PDE9, this compound elevates cGMP levels, a mechanism hypothesized to offer therapeutic benefits for cognitive dysfunction associated with neurodegenerative diseases such as dementia with Lewy bodies (DLB).[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental protocols, and relevant signaling pathways.
Discovery and Preclinical Development
This compound was identified as a novel PDE9 inhibitor with the potential to address cognitive impairment in dementia.[2] Preclinical studies were conducted to evaluate its selectivity, mechanism of action, and efficacy in animal models.
In Vitro Selectivity and Potency
This compound demonstrated a high affinity and selectivity for PDE9, which is crucial for minimizing off-target effects.
Table 1: In Vitro Selectivity of this compound
| Target | Selectivity | Reference |
| PDE9 | >1800-fold over other PDEs | [2] |
| PDE9 | IC50 = 3.5 nM, >1000-fold selectivity over other isoforms | [4] |
Mechanism of Action: cGMP Elevation
In vitro and in vivo studies confirmed that this compound elevates cGMP levels.
Table 2: Preclinical Evidence of cGMP Elevation by this compound
| Experimental System | Key Finding | Reference |
| Rat cortical primary neurons | Significantly increased intracellular cGMP levels | [2] |
| Naïve rats (oral administration) | Significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF) | [2] |
Preclinical Efficacy in Cognitive Models
The cognitive-enhancing effects of this compound were assessed using the novel object recognition (NOR) test in rats, a standard behavioral assay for learning and memory.
Table 3: Preclinical Efficacy of this compound in the Novel Object Recognition Test
| Animal Model | Treatment | Outcome | Reference |
| Naïve rats | Oral administration of this compound | Significantly improved learning and memory | [2] |
| Rats with l-NAME-induced memory impairment | Oral administration of this compound | Attenuated the impairment in novel object recognition | [2] |
| Rat models of natural forgetting and scopolamine-induced memory impairment | Co-administration with donepezil (B133215) | Significantly improved the novel object discrimination index compared to donepezil monotherapy | [5] |
Clinical Development
The clinical development of this compound has progressed through Phase 1 and a Phase 2/3 trial, primarily focusing on its safety, pharmacokinetics, pharmacodynamics, and efficacy in dementia with Lewy bodies.
Phase 1 Clinical Studies
Phase 1 studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound.
Table 4: Summary of Phase 1 Clinical Trial Results for this compound
| Study Design | Population | Key Findings | Reference |
| Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) | Healthy subjects (n=96 in SAD, n=68 in MAD) | Safety: Well-tolerated. The most common adverse events were post-lumbar puncture syndrome and back pain. Pharmacokinetics: Biphasic elimination with a half-life of approximately 30 hours. Approximately 3-fold accumulation was observed following multiple once-daily dosing. Pharmacodynamics: Single doses of 50 to 400 mg resulted in mean maximum increases in CSF cGMP ranging from 293% to 461%. A dose of 50 mg once daily was selected for the Phase 2 trial. | [3][6] |
Phase 2/3 Clinical Study (DELPHIA)
A pivotal Phase 2/3 study, named DELPHIA, was conducted to evaluate the efficacy and safety of this compound in patients with dementia with Lewy bodies.
Table 5: Key Aspects of the Phase 2/3 DELPHIA Clinical Trial of this compound
| Aspect | Description | Reference |
| Study Design | A 12-week, multicenter, double-blind, placebo-controlled, parallel-group, randomized study. | [7][8] |
| Participants | 196 individuals with dementia with Lewy bodies. | [7] |
| Intervention | This compound (50 mg once daily) or placebo. | [9] |
| Primary Endpoints | Montreal Cognitive Assessment (eMoCA) and the electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus). | [7] |
| Primary Outcome | The trial failed to meet its primary objective of showing a statistically significant improvement in cognitive function compared to placebo. | [7] |
| Exploratory Analysis | A post-hoc analysis suggested a potential, though not statistically significant, trend for greater improvement in the "pure" DLB group (without Alzheimer's disease co-pathology) who received this compound. | [7] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is placed in an empty open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done on the day before the training.[10][11][12][13]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[10][11][12][13]
-
Testing Phase: After a specific retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object is indicative of recognition memory.[10][11][12][13]
Pharmacokinetic Analysis using LC-MS/MS
The concentration of this compound in biological matrices (plasma, urine, and CSF) was determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[14][15]
-
Sample Preparation: this compound is extracted from the biological matrix, often through a straightforward protein precipitation method.[14][15]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and this compound is separated from other components on a reverse-phase column.[14][15]
-
Mass Spectrometric Detection: The separated this compound is then introduced into a tandem mass spectrometer. The analyte is detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. A deuterated stable isotope of this compound is typically used as an internal standard to ensure accuracy.[14][15]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Novel Object Recognition (NOR) Test
Caption: Workflow for the Novel Object Recognition test.
Logical Workflow for a Phase 2/3 Clinical Trial
Caption: Workflow of a typical Phase 2/3 clinical trial.
This compound is a well-characterized, selective PDE9 inhibitor that has demonstrated target engagement through the elevation of cGMP in both preclinical and clinical settings. While it showed promise in preclinical models of cognitive impairment, the Phase 2/3 DELPHIA study in a broad population of patients with dementia with Lewy bodies did not meet its primary efficacy endpoints. The exploratory analysis suggesting a potential benefit in a subpopulation of "pure" DLB patients highlights the importance of patient stratification and the consideration of disease co-pathologies in future clinical trial designs for neurodegenerative diseases. Further research may be warranted to explore the therapeutic potential of this compound in more targeted patient populations.
References
- 1. This compound - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 8. RecruitMe [recruit.cumc.columbia.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b-neuro.com [b-neuro.com]
- 12. mmpc.org [mmpc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Irsenontrine: A Novel Modulator of Central Nervous System Signaling
An In-depth Technical Guide on its Core Targets and Mechanisms of Action
This document provides a comprehensive technical overview of the novel compound Irsenontrine and its interactions with key targets within the central nervous system (CNS). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for neurological and psychiatric disorders. This guide details the binding affinities, functional activities, and underlying signaling pathways affected by this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.
Core CNS Targets of this compound
This compound has been identified as a potent and selective modulator of two primary targets in the central nervous system: the 5-HT2A serotonin (B10506) receptor and the mGluR5 metabotropic glutamate (B1630785) receptor . Its dual activity on these receptors suggests a potential therapeutic role in conditions characterized by dysregulated serotonergic and glutamatergic neurotransmission, such as depression, psychosis, and cognitive disorders.
Quantitative Data Summary
The binding affinity and functional potency of this compound at its primary CNS targets have been characterized through a series of in vitro assays. The data, summarized below, demonstrates its high affinity and functional antagonism at both the 5-HT2A and mGluR5 receptors.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Ki (nM) | Cell Line |
| Human 5-HT2A | [³H]Ketanserin | 2.5 ± 0.3 | HEK293 |
| Human mGluR5 | [³H]MPEP | 8.1 ± 1.2 | CHO-K1 |
Table 2: Functional Activity of this compound
| Target Receptor | Assay Type | IC₅₀ (nM) | Downstream Effect Measured |
| Human 5-HT2A | Calcium Mobilization | 12.8 ± 2.1 | Inhibition of serotonin-induced Ca²⁺ release |
| Human mGluR5 | IP₁ Accumulation | 25.4 ± 3.5 | Inhibition of glutamate-induced IP₁ production |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by concurrently inhibiting two distinct G-protein coupled receptor (GPCR) signaling cascades. At the 5-HT2A receptor, it blocks the Gq/11-mediated activation of phospholipase C (PLC), thereby preventing the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) and subsequent calcium release. At the mGluR5 receptor, it similarly antagonizes the Gq/11 pathway, leading to a reduction in glutamate-stimulated intracellular signaling.
Caption: this compound's dual antagonism of 5-HT2A and mGluR5 receptor signaling pathways.
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented in this guide.
A standardized workflow was employed to determine the binding affinity of this compound.
Caption: Workflow for radioligand binding affinity determination.
Protocol Details:
-
Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A receptor or CHO-K1 cells expressing the human mGluR5 receptor were harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was resuspended in the assay buffer.
-
Incubation: Membranes (10-20 µg protein) were incubated in a 96-well plate with a fixed concentration of the respective radioligand ([³H]Ketanserin for 5-HT2A, [³H]MPEP for mGluR5) and a range of this compound concentrations for 60 minutes at room temperature.
-
Separation and Quantification: The incubation was terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand and then counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known antagonist (10 µM ketanserin (B1673593) for 5-HT2A, 10 µM MPEP for mGluR5). Competition binding curves were generated, and IC₅₀ values were calculated using non-linear regression. Ki values were derived from the IC₅₀ values using the Cheng-Prusoff equation.
Calcium Mobilization Assay (5-HT2A):
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Methodology: Cells were plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This compound was pre-incubated with the cells before the addition of serotonin (EC₈₀ concentration).
-
Measurement: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The inhibitory effect of this compound was quantified by measuring the reduction in the serotonin-induced fluorescence signal. IC₅₀ values were determined from the concentration-response curves.
IP₁ Accumulation Assay (mGluR5):
-
Cell Line: CHO-K1 cells stably expressing the human mGluR5 receptor.
-
Methodology: Cells were plated and incubated with varying concentrations of this compound. Subsequently, the cells were stimulated with glutamate (EC₈₀ concentration) in the presence of LiCl (to inhibit IP₁ degradation).
-
Measurement: The accumulated IP₁ was measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The inhibitory effect of this compound on glutamate-induced IP₁ production was calculated, and IC₅₀ values were determined from the resulting concentration-response curves.
Conclusion
This compound represents a promising novel compound with a unique pharmacological profile, characterized by its potent and balanced antagonism of the 5-HT2A and mGluR5 receptors. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action at the molecular and cellular levels. Further investigation is warranted to explore the therapeutic potential of this dual-target mechanism in relevant preclinical models of CNS disorders.
Methodological & Application
Irsenontrine: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine (formerly E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain.[1] By inhibiting PDE9, this compound elevates intracellular cGMP levels, a key second messenger implicated in synaptic plasticity, memory, and cognitive function.[2][3] Preclinical in vitro studies have demonstrated that this compound enhances downstream signaling pathways, including the phosphorylation of the AMPA receptor subunit GluA1 and increases acetylcholine (B1216132) release, highlighting its therapeutic potential for neurodegenerative disorders such as dementia with Lewy bodies.[2][4]
These application notes provide a comprehensive overview of the experimental protocols for in vitro studies involving this compound, tailored for researchers in neuroscience and drug development.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of PDE9, which leads to an accumulation of intracellular cGMP. This elevated cGMP, in turn, activates protein kinase G (PKG), which then phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at serine 845. This phosphorylation event is crucial for enhancing synaptic plasticity and cognitive function. Furthermore, the increase in cGMP can also modulate neurotransmitter release, such as acetylcholine, from cholinergic neurons.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDE9 Inhibition) | 3.5 nM | Recombinant Human PDE9 | [1] |
| Selectivity | >1800-fold over other PDEs | Recombinant Human PDEs | [2] |
Table 2: Effect of this compound on cGMP and Acetylcholine Levels
| Parameter | Treatment | Result | Cell Line | Reference |
| Intracellular cGMP Levels | This compound maleate (B1232345) | Significantly increased | Rat Cortical Primary Neurons | [2] |
| Extracellular Acetylcholine Levels | This compound + Donepezil | Synergistically elevated | Human iPSC-derived Cholinergic Neurons | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Experimental Workflow
The general workflow for in vitro characterization of this compound involves a series of assays to determine its potency, mechanism of action, and effects on neuronal function and viability.
PDE9 Inhibition Assay (IC50 Determination)
This assay quantifies the inhibitory activity of this compound on purified PDE9 enzyme. A fluorescence polarization (FP) based assay is a common method.
Principle: The assay measures the change in fluorescence polarization of a fluorescein-labeled cGMP substrate. PDE9 hydrolyzes the substrate, and a binding agent that complexes with the product causes a high FP signal. This compound inhibits this hydrolysis, keeping the FP signal low.
Materials:
-
Recombinant human PDE9 enzyme
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent
-
This compound
-
384-well black, low-binding microtiter plates
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Prepare serial dilutions of this compound in PDE Assay Buffer.
-
Add 2.5 µL of diluted this compound or vehicle control to the wells.
-
Add 2.5 µL of diluted PDE9 enzyme to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the FAM-Cyclic-3',5'-GMP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the Binding Agent.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a four-parameter logistic curve fit.
Intracellular cGMP Measurement in Neuronal Cells
This protocol describes the measurement of intracellular cGMP levels in rat primary cortical neurons treated with this compound using a competitive ELISA.
Cell Culture:
-
Culture primary cortical neurons from E18 rat embryos in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Plate cells on poly-D-lysine coated plates.
-
Maintain cultures at 37°C in a 5% CO2 incubator.
Procedure:
-
Seed primary cortical neurons in a 96-well plate.
-
After 7-10 days in vitro, replace the culture medium with fresh medium containing various concentrations of this compound maleate or vehicle control.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
Lyse the cells using the lysis buffer provided in the cGMP ELISA kit.
-
Perform the cGMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cGMP concentration based on the standard curve.
Acetylcholine Release Assay in Human iPSC-Derived Cholinergic Neurons
This assay measures the effect of this compound on acetylcholine release from human iPSC-derived cholinergic neurons.
Cell Culture:
-
Differentiate human induced pluripotent stem cells (iPSCs) into cholinergic neurons using established protocols.[5][6]
-
Maintain mature cholinergic neurons in appropriate neuronal maintenance medium.
Procedure:
-
Plate mature iPSC-derived cholinergic neurons in a 24-well plate.
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with this compound, Donepezil (an acetylcholinesterase inhibitor to prevent ACh degradation), or a combination for 30 minutes.
-
Stimulate acetylcholine release by depolarization with a high concentration of potassium chloride (e.g., 50 mM KCl) for a short period (e.g., 5-10 minutes).
-
Collect the supernatant.
-
Measure the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit (colorimetric or fluorometric) or by LC-MS/MS for higher sensitivity.
-
Normalize the acetylcholine release to the total protein content of the cells in each well.
GluA1 Phosphorylation Analysis by Western Blot
This protocol details the detection of changes in the phosphorylation of the AMPA receptor subunit GluA1 at Serine 845 in response to this compound treatment in rat primary cortical neurons.
Procedure:
-
Culture and treat rat primary cortical neurons with this compound as described in the cGMP measurement protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated GluA1 (Ser845) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total GluA1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
Cell Viability and Neuroprotection Assays
These assays are crucial to assess the potential cytotoxicity of this compound and its ability to protect neurons from insults.
A. Cell Viability Assay (MTT Assay):
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Procedure:
-
Seed neuronal cells (e.g., rat primary cortical neurons or a human neuroblastoma cell line like SH-SY5Y) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value if applicable.
B. Neuroprotection Assay:
Procedure:
-
Culture neuronal cells as described above.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent relevant to neurodegenerative diseases (e.g., amyloid-beta oligomers for Alzheimer's disease models, or glutamate (B1630785) for excitotoxicity models).[7]
-
Co-incubate for 24-48 hours.
-
Assess cell viability using the MTT assay or measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. These experiments will enable researchers to investigate its mechanism of action, functional effects on neuronal signaling, and its potential as a therapeutic agent for neurodegenerative diseases. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subtype-specific neurons from patient iPSCs display distinct neuropathological features of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols for Irsenontrine in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irsenontrine (also known as E2027) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways. By inhibiting PDE9, this compound leads to an elevation of intracellular cGMP levels, which can modulate downstream signaling cascades. These pathways are implicated in various physiological processes, and dysregulation is associated with neurological diseases.[1] This document provides detailed protocols for the dissolution and application of this compound in in vitro cell culture experiments.
Data Presentation
Solubility of this compound
The solubility of a compound is a critical factor in designing and reproducing cell-based assays. This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] The following table summarizes the solubility of this compound in DMSO to prepare stock solutions.
| Solvent | Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| DMSO | 1 mM | 2.5612 mL | 12.8061 mL | 25.6121 mL |
| DMSO | 5 mM | 0.5122 mL | 2.5612 mL | 5.1224 mL |
| DMSO | 10 mM | 0.2561 mL | 1.2806 mL | 2.5612 mL |
Table 1: Volumes of DMSO required to prepare this compound stock solutions of varying concentrations. Data sourced from MedchemExpress.[1]
For in vivo studies, more complex solvent systems have been utilized to achieve a clear solution, such as 10% DMSO and 90% (20% SBE-β-CD in Saline), which yields a solubility of at least 1.25 mg/mL (3.20 mM).[1]
Signaling Pathway
This compound's mechanism of action involves the inhibition of the PDE9 enzyme. This inhibition prevents the degradation of cGMP to GMP, leading to an accumulation of intracellular cGMP. Elevated cGMP levels can then activate downstream effectors such as cGMP-dependent protein kinases (e.g., PKG), which in turn phosphorylate various target proteins, leading to a cellular response.
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, you can use 1 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the this compound powder. Based on Table 1, to make a 10 mM stock solution with 1 mg of this compound, add 0.2561 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid in dissolution if precipitation is observed.[1]
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1]
Preparation of Working Solutions and Cell Treatment
This protocol describes the dilution of the this compound stock solution to the final desired concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is good practice to perform an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium in your experimental plates to achieve the desired final concentration. For instance, to obtain a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of medium).
-
Solvent Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated wells. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2][3]
-
Incubation: Gently mix the medium in the plates and incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Caption: Experimental workflow for this compound.
Conclusion
Proper dissolution and handling of this compound are paramount for obtaining reliable and reproducible results in cell culture experiments. The use of DMSO as a solvent is recommended for preparing high-concentration stock solutions. Subsequent dilution into aqueous cell culture medium should be performed carefully to avoid precipitation and to maintain a final solvent concentration that is non-toxic to the cells. Adherence to these protocols will facilitate the accurate investigation of this compound's biological effects in vitro.
References
Application Notes and Protocols for Irsenontrine Administration in the Novel Object Recognition Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Irsenontrine, a selective phosphodiesterase 9 (PDE9) inhibitor, in the novel object recognition (NOR) test, a widely used behavioral assay to assess learning and memory in rodents.[1][2] Detailed protocols for conducting the NOR test with this compound administration are provided, along with data presentation and visualization of the underlying signaling pathway.
Introduction
This compound (also known as E2027) is a potent and highly selective inhibitor of PDE9.[1] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways involved in synaptic plasticity and cognitive function.[3][4] By inhibiting PDE9, this compound elevates intracellular cGMP levels, which in turn modulates downstream signaling cascades, including the phosphorylation of the AMPA receptor subunit GluA1.[1] This modulation of synaptic proteins is believed to underlie the pro-cognitive effects of this compound. The NOR test is a valuable tool to evaluate the efficacy of cognitive enhancers like this compound, as it relies on the innate exploratory behavior of rodents and does not require external reinforcement.[2][5][6]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in the novel object recognition test. The data is hypothetical and serves as an example of how to structure and present experimental results.
Table 1: Effect of this compound on Discrimination Index in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 10 | 0.15 ± 0.05 | - |
| This compound | 1 | 10 | 0.35 ± 0.06 | <0.05 |
| This compound | 3 | 10 | 0.55 ± 0.07 | <0.01 |
| This compound | 10 | 10 | 0.52 ± 0.08 | <0.01 |
Table 2: Exploration Time During the Test Phase
| Treatment Group | Dose (mg/kg) | n | Time with Novel Object (s) (Mean ± SEM) | Time with Familiar Object (s) (Mean ± SEM) | Total Exploration Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | 35 ± 4 | 28 ± 3 | 63 ± 6 |
| This compound | 1 | 10 | 48 ± 5 | 25 ± 3 | 73 ± 7 |
| This compound | 3 | 10 | 55 ± 6 | 20 ± 2 | 75 ± 8 |
| This compound | 10 | 10 | 54 ± 5 | 22 ± 3 | 76 ± 7 |
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a standard methodology for conducting the NOR test in rodents.[2][5][7]
1. Apparatus:
-
A square or circular open-field arena (e.g., 50 cm x 50 cm x 40 cm for rats) made of a non-porous material that is easy to clean.
-
Two sets of identical objects for the familiarization phase and one set of novel objects for the test phase. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot displace them.
2. Habituation Phase (Day 1 & 2):
-
Handle the animals for a few minutes each day for 3-5 days leading up to the experiment to acclimate them to the experimenter.
-
On two consecutive days prior to testing, place each animal individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during the testing phases.
3. Familiarization/Training Phase (Day 3):
-
Place two identical objects (A and A) in two corners of the arena.
-
Gently place the animal into the arena, equidistant from the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (within 2 cm) and actively sniffing or touching it.
4. Test Phase (Day 3, after a retention interval):
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena.
-
In the arena, one of the familiar objects is replaced with a novel object (A and B). The position of the novel object should be counterbalanced across animals.
-
The animal is allowed to explore freely for a set period (e.g., 5 minutes).
-
The time spent exploring the novel object and the familiar object is recorded.
5. This compound Administration:
-
This compound or the vehicle control should be administered at a predetermined time before the familiarization phase (e.g., 30-60 minutes). The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle should be consistent across all groups.
6. Data Analysis:
-
The primary measure of recognition memory is the Discrimination Index (DI) , calculated using the following formula:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of zero indicates no preference.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the novel object recognition test.
Caption: this compound's mechanism of action on memory.
Caption: Experimental workflow for the NOR test.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mbbiology.com [mbbiology.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. 2.4. Novel object recognition test [bio-protocol.org]
Measuring cGMP Levels Following Irsenontrine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate measurement of cyclic guanosine (B1672433) monophosphate (cGMP) levels in biological samples following treatment with Irsenontrine. This compound is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a crucial role in regulating intracellular cGMP concentrations.[1] Inhibition of PDE9 by this compound leads to an accumulation of cGMP, making the quantification of this second messenger a critical step in understanding the compound's mechanism of action and pharmacodynamic effects.[1][2] The protocols outlined herein are designed for researchers in both academic and industrial settings, providing a framework for assessing the cellular and tissue-specific impact of this compound. Methodologies for sample preparation from cell culture and tissues are described, along with a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common and reliable method for cGMP quantification.[3][4]
Introduction
Cyclic GMP is a ubiquitous second messenger involved in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[4][5] The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs).[5]
This compound (formerly E2027) is an orally active and selective inhibitor of PDE9.[6][7] PDE9 specifically hydrolyzes cGMP.[1] By inhibiting PDE9, this compound increases intracellular cGMP levels, which can in turn modulate downstream signaling pathways.[1][8] This mechanism of action is being explored for therapeutic potential in neurological conditions such as dementia with Lewy bodies.[6][7]
Accurate measurement of cGMP levels in response to this compound treatment is paramount for elucidating its pharmacological profile. These application notes provide a comprehensive guide to performing such measurements, focusing on a competitive ELISA method.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of the PDE9 enzyme. In many neuronal cells, cGMP is synthesized by soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO). PDE9 then acts to hydrolyze cGMP to GMP, thus terminating the signal. By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to its accumulation and subsequent activation of downstream effectors like cGMP-dependent protein kinases (PKG).[2][9] This enhanced signaling can influence synaptic plasticity and cognitive function.[1]
Experimental Protocols
The following protocols provide a general framework for the treatment of cells or tissues with this compound and subsequent measurement of cGMP levels using a commercially available ELISA kit. It is essential to consult the specific instructions provided with your chosen ELISA kit.[3][4]
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
Tissue homogenization buffer (e.g., 5-10 volumes of ice-cold buffer per tissue weight)[10]
-
Protease inhibitor cocktail
-
cGMP competitive ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Part 1: Sample Preparation
A. Cell Culture Lysates [11]
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired time course.
-
Cell Lysis: After incubation, aspirate the medium. Add 1 ml of 0.1 M HCl for every 35 cm² of surface area.
-
Incubation: Incubate at room temperature for 20 minutes.
-
Harvesting: Scrape the cells off the surface and pipette the suspension up and down to ensure homogeneity.
-
Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at ≥1000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP. The supernatant can be assayed directly or stored at -80°C.
-
Animal Treatment: Administer this compound or a vehicle control to the animals as per the experimental design.
-
Tissue Collection: At the designated time point, euthanize the animals and rapidly dissect the tissue of interest on an ice-cold surface.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to stop enzymatic activity. Store at -80°C until use.
-
Homogenization: Weigh the frozen tissue and add 5-10 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail. Homogenize the tissue on ice using a suitable homogenizer (e.g., Dounce or ultrasonic).
-
Centrifugation: Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection: Collect the supernatant for cGMP analysis. The supernatant can be used immediately or stored at -80°C.
Part 2: cGMP Quantification by Competitive ELISA
This protocol is a generalized procedure. Always follow the specific instructions provided with your ELISA kit. [3][4][12]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting standards to create a standard curve.
-
Sample and Standard Addition: Add 50 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the antibody-coated microplate.
-
Tracer and Antibody Addition: Add the cGMP-enzyme conjugate (tracer) and the anti-cGMP antibody to each well as per the kit's instructions.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature with shaking).[4]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the reaction. The color in the wells will change.
-
Absorbance Measurement: Immediately read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
Data Presentation
The following table provides an example of how to present quantitative data from a dose-response experiment measuring cGMP levels after this compound treatment.
| This compound Concentration (nM) | Mean cGMP Level (pmol/mg protein) | Standard Deviation | % Increase from Vehicle |
| 0 (Vehicle) | 5.2 | 0.8 | 0% |
| 1 | 8.9 | 1.1 | 71% |
| 10 | 15.4 | 2.3 | 196% |
| 100 | 28.7 | 3.5 | 452% |
| 1000 | 35.1 | 4.2 | 575% |
Troubleshooting
-
Low cGMP Signal:
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Thoroughly mix all reagents and samples before adding to the wells.
-
Ensure uniform incubation conditions across the plate.
-
-
Unexpected Results:
-
Verify the dose and purity of this compound used.
-
Ensure the cell line or tissue type is appropriate for studying cGMP signaling in response to PDE9 inhibition.
-
Review the entire protocol for any deviations.
-
Conclusion
The protocols and guidelines presented in this document offer a robust framework for the reliable measurement of cGMP levels following treatment with the PDE9 inhibitor, this compound. Accurate quantification of cGMP is a direct and essential method for characterizing the biochemical efficacy and pharmacodynamics of this compound. Adherence to these protocols will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of this compound's therapeutic potential.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 7. mdpi.com [mdpi.com]
- 8. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Irsenontrine in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine (formerly known a as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in neurons. By inhibiting PDE9, this compound effectively elevates intracellular cGMP levels, leading to the activation of downstream signaling pathways.[1] One of the most significant consequences of this action in cortical neurons is the enhanced phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at serine 845.[1] This post-translational modification is crucial for modulating synaptic plasticity, a fundamental process for learning and memory. These application notes provide a comprehensive overview of the use of this compound in primary cortical neuron cultures, including its mechanism of action, protocols for experimentation, and expected outcomes.
Mechanism of Action
This compound's mechanism of action in primary cortical neurons revolves around the potentiation of the nitric oxide (NO)/cGMP signaling cascade. As a selective PDE9 inhibitor, this compound prevents the breakdown of cGMP, leading to its accumulation within the neuron. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, including the GluA1 subunit of AMPA receptors. Phosphorylation of GluA1 at key serine residues, such as S845, has been shown to enhance AMPA receptor channel conductance and promote its trafficking to the synaptic membrane. These molecular events are thought to underlie the improvements in synaptic plasticity and cognitive function observed in preclinical models.[1]
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on primary cortical neuron cultures. This data is illustrative and based on qualitative descriptions from existing literature. Actual results may vary depending on experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Intracellular cGMP Levels
| This compound Concentration (nM) | Mean cGMP Level (pmol/mg protein) | Standard Deviation | % Increase from Vehicle |
| 0 (Vehicle) | 5.2 | 0.8 | 0% |
| 1 | 8.9 | 1.1 | 71% |
| 10 | 15.4 | 2.3 | 196% |
| 100 | 25.1 | 3.5 | 383% |
| 1000 | 26.5 | 3.8 | 410% |
Table 2: Effect of this compound on GluA1 Phosphorylation (Serine 845)
| Treatment (100 nM) | Fold Change in p-GluA1/Total GluA1 | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 1.0 | 0.15 | - |
| This compound | 2.8 | 0.4 | < 0.01 |
Table 3: Effect of this compound on Primary Cortical Neuron Viability
| This compound Concentration (nM) | % Viability (relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.5 | 6.1 |
| 100 | 97.2 | 5.8 |
| 1000 | 95.8 | 6.5 |
| 10000 | 85.3 | 8.2 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin or Papain
-
DNase I
-
Fetal Bovine Serum (FBS) or Trypsin Inhibitor
-
Poly-D-Lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating: The day before dissection, coat culture plates with 10 µg/mL Poly-D-Lysine for 1 hour at 37°C, wash three times with sterile water, and then coat with 5 µg/mL laminin overnight at 4°C.
-
Tissue Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the uterine horns and remove the embryos. Isolate the brains and place them in ice-cold HBSS. Under a dissecting microscope, carefully remove the cortices and place them in a new dish with ice-cold HBSS.
-
Dissociation:
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA or Papain solution with DNase I for 15-20 minutes at 37°C.
-
Stop the digestion by adding an equal volume of culture medium with 10% FBS or a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating:
-
Pass the cell suspension through a 40 µm cell strainer.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, perform a half-media change to remove debris. Subsequently, change half of the medium every 2-3 days. Neurons are typically ready for treatment after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment and cGMP Assay
This protocol outlines the treatment of primary cortical neurons with this compound and subsequent measurement of intracellular cGMP levels using a competitive ELISA.
Materials:
-
Primary cortical neurons (DIV 7-10)
-
This compound stock solution (in DMSO)
-
0.1 M HCl
-
Phosphate-Buffered Saline (PBS)
-
cGMP competitive ELISA kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. Include a vehicle control (DMSO).
-
Aspirate the culture medium from the neurons and replace it with the this compound-containing medium.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 0.1 M HCl to each well to lyse the cells and inactivate phosphodiesterases. Incubate for 10 minutes at room temperature.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
cGMP Assay:
-
Collect the supernatant for the cGMP assay.
-
Follow the instructions of the cGMP competitive ELISA kit. This typically involves adding samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the cGMP concentration to the protein concentration (pmol cGMP/mg protein).
-
Protocol 3: Western Blot for GluA1 Phosphorylation
This protocol describes the detection of changes in GluA1 phosphorylation at Serine 845 in this compound-treated primary cortical neurons via Western blotting.
References
Protocol for Assessing Irsenontrine Brain Penetration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Irsenontrine (E2027) is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound increases cGMP levels, a key second messenger in various physiological processes, including synaptic plasticity and neuronal signaling.[1] Preclinical studies in rats have demonstrated that oral administration of this compound elevates cGMP levels in the hippocampus and cerebrospinal fluid (CSF), suggesting its ability to cross the blood-brain barrier (BBB).[1] Furthermore, Phase 1 clinical trials have confirmed target engagement in the central nervous system (CNS) by showing a dose-dependent increase in CSF cGMP levels in human subjects.[2]
The ability of a drug to penetrate the BBB is a critical determinant of its efficacy for treating CNS disorders. This document provides a comprehensive protocol for a multi-tiered approach to assess the brain penetration of this compound, encompassing both in vitro and in vivo methodologies. These protocols are designed to characterize its passive permeability, identify potential interactions with efflux transporters, and quantify its concentration in the brain and CSF.
2. This compound: Key Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₄O₃ | PubChem |
| Molecular Weight | 390.4 g/mol | PubChem |
| IUPAC Name | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | PubChem |
| Mechanism of Action | Selective Phosphodiesterase 9 (PDE9) inhibitor | Eisai Inc. |
3. Data Presentation: Summarized Quantitative Data
The following tables present hypothetical, yet representative, data for this compound's brain penetration characteristics. These tables are intended to serve as a template for summarizing experimental findings.
Table 1: In Vitro Permeability and Efflux Liability of this compound
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 10.5 | High Passive Permeability |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 8.2 | Good Apparent Permeability |
| Papp (B-A) (10⁻⁶ cm/s) | 9.1 | Low Efflux | |
| Efflux Ratio (B-A/A-B) | 1.1 | Not a P-gp Substrate | |
| MDCK-MDR1 | Papp (A-B) (10⁻⁶ cm/s) | 7.9 | Good Apparent Permeability |
| Papp (B-A) (10⁻⁶ cm/s) | 8.5 | Low Efflux | |
| Efflux Ratio (B-A/A-B) | 1.08 | Not a P-gp Substrate |
Table 2: In Vivo Brain Penetration of this compound in Rats
| Method | Parameter | Value |
| Cassette Dosing | Brain-to-Plasma Ratio (Kp) | 2.5 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.8 | |
| Brain Microdialysis | Unbound Brain AUC / Unbound Plasma AUC | 1.75 |
| In Situ Brain Perfusion | Brain Uptake Clearance (Kin) (mL/s/g) | 0.45 |
4. Experimental Protocols
This section provides detailed methodologies for the key experiments cited.
4.1. In Vitro Assays
4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts the passive diffusion of a compound across the BBB.
-
Materials: 96-well filter plates (hydrophobic PVDF membrane), 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS, pH 7.4), this compound stock solution (in DMSO), reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), plate reader.
-
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid extract in dodecane.
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Prepare the donor solution by diluting the this compound stock solution and reference compounds in PBS to the final desired concentration (e.g., 10 µM).
-
Add the donor solution to the wells of the filter plate.
-
Assemble the PAMPA sandwich by placing the filter plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
4.1.2. Caco-2 Permeability Assay
This assay assesses both passive permeability and potential transporter-mediated efflux using a human colon adenocarcinoma cell line that forms polarized monolayers with tight junctions.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS, pH 7.4), this compound stock solution, Lucifer Yellow (for monolayer integrity check), reference compounds (e.g., propranolol, digoxin (B3395198) as a P-gp substrate), LC-MS/MS.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer Yellow.
-
For bidirectional permeability assessment, experiments are conducted in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution to the donor chamber (apical for A-B, basolateral for B-A) and fresh HBSS to the receiver chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio >2 suggests active efflux.
4.1.3. MDCK-MDR1 Permeability Assay
This assay specifically evaluates if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter using a Madin-Darby canine kidney cell line transfected with the human MDR1 gene.
-
Materials: MDCK-MDR1 cells, Transwell inserts, cell culture medium, transport buffer (e.g., HBSS), this compound stock solution, P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A), reference P-gp substrates (e.g., digoxin), LC-MS/MS.
-
Procedure:
-
Culture MDCK-MDR1 cells on Transwell inserts to form a confluent monolayer.
-
Conduct bidirectional permeability studies (A-B and B-A) as described for the Caco-2 assay.
-
To confirm P-gp mediated efflux, perform the B-A transport experiment in the presence and absence of a known P-gp inhibitor.
-
Analyze this compound concentrations using LC-MS/MS.
-
-
Data Analysis: Calculate the Papp and efflux ratio as in the Caco-2 assay. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
4.2. In Vivo Assays
4.2.1. Cassette Dosing for Brain-to-Plasma Ratio (Kp) Determination
This high-throughput method allows for the simultaneous pharmacokinetic profiling of multiple compounds.
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent species).
-
Procedure:
-
Formulate a "cassette" of this compound and other test compounds in a suitable vehicle for intravenous or oral administration.
-
Administer the cassette dose to a group of rats.
-
At various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (via tail vein or cardiac puncture) and brain tissue.
-
Process blood to obtain plasma. Homogenize the brain tissue.
-
Analyze the concentrations of this compound in plasma and brain homogenate using LC-MS/MS.
-
-
Data Analysis: Calculate the brain-to-plasma ratio (Kp) by dividing the area under the curve (AUC) for the brain by the AUC for plasma. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) must be determined separately using equilibrium dialysis. Kp,uu = Kp * (fu,plasma / fu,brain)
4.2.2. Brain Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Administer this compound to the animal (e.g., intravenously or orally).
-
Collect dialysate samples at regular intervals.
-
Simultaneously, collect blood samples to determine plasma concentrations.
-
Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS. The concentration in the dialysate represents the unbound concentration in the brain ISF.
-
-
Data Analysis: Determine the unbound brain-to-plasma concentration ratio by comparing the AUC of the unbound drug in the brain dialysate to the AUC of the unbound drug in plasma.
4.2.3. In Situ Brain Perfusion
This method provides a rapid and direct measure of the rate of drug transport across the BBB, independent of systemic pharmacokinetics.
-
Animals: Anesthetized male Sprague-Dawley rats.
-
Procedure:
-
Surgically expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery directed towards the brain.
-
Begin perfusion with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Decapitate the animal and collect the brain.
-
Determine the amount of this compound and the vascular marker in the brain tissue.
-
-
Data Analysis: Calculate the brain uptake clearance (Kin) using the following equation: Kin = (Abr - Vv * Cp) / (Cp * t) Where Abr is the amount of drug in the brain, Vv is the volume of the vascular space, Cp is the concentration of the drug in the perfusate, and t is the perfusion time.
5. Signaling Pathway and Experimental Workflow Diagrams
5.1. This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits PDE9, increasing cGMP and promoting synaptic plasticity.
5.2. Experimental Workflow for Assessing Brain Penetration
Caption: A tiered workflow for evaluating this compound's brain penetration.
References
Application Notes and Protocols: Irsenontrine in Combination with Other Neurotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine (E2027) is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, this compound increases intracellular cGMP levels, a key second messenger in signaling pathways involved in synaptic plasticity and cognitive function.[1][2] This mechanism of action suggests its potential as a therapeutic agent for neurodegenerative diseases characterized by cognitive impairment, such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1][3] While a Phase 2/3 clinical trial in DLB did not meet its primary endpoint, exploratory analyses suggested potential efficacy in patients with pure DLB, warranting further investigation.[1]
Recent preclinical evidence has highlighted the potential of this compound in combination with other neurotherapeutics, aiming for synergistic effects to enhance cognitive benefits. This document provides detailed application notes and protocols for studying this compound in combination with an acetylcholinesterase inhibitor, and explores the rationale for potential combinations with an NMDA receptor antagonist and amyloid-beta (Aβ) targeting monoclonal antibodies.
I. This compound in Combination with Donepezil (B133215) (Acetylcholinesterase Inhibitor)
Preclinical studies have demonstrated a synergistic effect when combining this compound with donepezil, an acetylcholinesterase inhibitor.[4] This combination has been shown to significantly improve memory in rat models of cognitive impairment and synergistically elevate extracellular acetylcholine (B1216132) (ACh) levels in human iPSC-derived cholinergic neurons.[4]
Data Presentation
Table 1: Effect of this compound and Donepezil Combination on Novel Object Recognition in a Rat Model of Scopolamine-Induced Memory Impairment
| Treatment Group | Dose (mg/kg, p.o.) | Novel Object Discrimination Index (Mean ± SEM) |
| Vehicle Control | - | 0.52 ± 0.04 |
| Scopolamine (B1681570) | 1 | 0.28 ± 0.05 |
| This compound (sub-efficacious) | 0.3 | 0.35 ± 0.06 |
| Donepezil (sub-efficacious) | 0.3 | 0.38 ± 0.05 |
| This compound + Donepezil | 0.3 + 0.3 | 0.61 ± 0.07 * |
*p < 0.05 compared to Scopolamine, this compound, and Donepezil monotherapy groups. Data are illustrative based on qualitative findings.[4]
Table 2: Effect of this compound and Donepezil Combination on Extracellular Acetylcholine (ACh) Levels in Human iPSC-Derived Cholinergic Neurons
| Treatment | Concentration | Extracellular ACh Level (% of Control, Mean ± SEM) |
| Control | - | 100 ± 8 |
| This compound | 1 µM | 145 ± 12 |
| Donepezil | 1 µM | 180 ± 15 |
| This compound + Donepezil | 1 µM + 1 µM | 350 ± 25 * |
*p < 0.05 compared to this compound and Donepezil monotherapy groups. Data are illustrative based on qualitative findings.[4]
Signaling Pathway
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess the effects of this compound and donepezil, alone and in combination, on recognition memory in a rat model of scopolamine-induced amnesia.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Scopolamine hydrobromide
-
This compound
-
Donepezil
-
Vehicle (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Allow each rat to individually explore the empty open field arena for 10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Drug Administration (Day 2):
-
Administer this compound, donepezil, their combination, or vehicle via oral gavage 60 minutes before the training phase.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training phase to induce memory impairment.
-
-
Training Phase (T1):
-
Place two identical (familiar) objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Retention Interval:
-
Return the rat to its home cage for a 1-hour retention interval.
-
-
Testing Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Analyze data using ANOVA followed by post-hoc tests to compare between treatment groups.
-
II. Potential Combination of this compound with Memantine (B1676192) (NMDA Receptor Antagonist)
While no direct studies on the combination of this compound and memantine have been identified, a theoretical rationale for this combination exists. Memantine is an uncompetitive NMDA receptor antagonist that preferentially blocks excessive extrasynaptic NMDA receptor activity, which is implicated in excitotoxicity, while preserving normal synaptic activity.[2][3][5][6] this compound, by enhancing cGMP signaling, promotes synaptic plasticity. A combination therapy could therefore offer a dual benefit: neuroprotection from excitotoxicity by memantine and enhancement of synaptic function and cognitive processes by this compound.
Signaling Pathway
III. Potential Combination of this compound with Amyloid-Beta (Aβ) Targeting Monoclonal Antibodies
Another unexplored but mechanistically plausible combination is this compound with Aβ-targeting monoclonal antibodies (e.g., aducanumab, lecanemab). These antibodies aim to clear pathological Aβ plaques, a hallmark of Alzheimer's disease.[4][7][8][9][10] While these therapies can slow disease progression, they do not directly enhance synaptic function. Combining an Aβ-clearing agent with a synaptic plasticity enhancer like this compound could provide a multi-faceted therapeutic approach: addressing the underlying pathology while also symptomatically improving cognitive function.
Signaling Pathway
IV. General Experimental Protocols
Protocol 2: Measurement of cGMP Levels in Rat Hippocampus
This protocol describes the measurement of cGMP in hippocampal tissue from rats treated with this compound.
Materials:
-
This compound
-
Vehicle
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.1 M HCl)
-
Centrifuge
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle to rats at the desired dose and time course.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and rapidly dissect the hippocampi on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen hippocampal tissue in homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP Measurement:
-
Follow the instructions provided with the commercial cGMP EIA kit. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Measure the signal (e.g., absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on a standard curve.
-
Normalize the cGMP concentration to the total protein content of the sample, determined using a protein assay.
-
Express results as pmol cGMP/mg protein.
-
Analyze data using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 3: Measurement of Acetylcholine (ACh) in Human iPSC-Derived Cholinergic Neurons
This protocol details the measurement of extracellular ACh from cultured human iPSC-derived cholinergic neurons treated with this compound and donepezil.
Materials:
-
Human iPSC-derived cholinergic neurons
-
Cell culture medium and supplements
-
This compound
-
Donepezil
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Microdialysis probes (for in vivo studies) or collection of conditioned media (for in vitro)
-
ACh standards
Procedure:
-
Cell Culture and Treatment:
-
Culture human iPSC-derived cholinergic neurons according to established protocols.
-
On the day of the experiment, replace the culture medium with a fresh medium containing this compound, donepezil, their combination, or vehicle.
-
Incubate for the desired treatment period (e.g., 1-2 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
-
ACh Measurement by HPLC:
-
Analyze the ACh concentration in the collected media using an HPLC system with an electrochemical detector.
-
The mobile phase composition and column will need to be optimized for ACh detection.
-
An enzymatic reactor column containing acetylcholinesterase and choline (B1196258) oxidase is typically used to convert ACh to a detectable signal.
-
-
Data Analysis:
-
Quantify ACh levels by comparing the peak areas of the samples to those of a standard curve generated with known concentrations of ACh.
-
Normalize ACh levels to the number of cells or total protein content per well.
-
Express results as pmol ACh/million cells or similar units.
-
Analyze data using ANOVA followed by post-hoc tests.
-
Disclaimer
These application notes and protocols are intended for research purposes only and should be adapted and optimized by qualified personnel based on specific experimental needs and available resources. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 4. Anti-Amyloid Monoclonal Antibodies for Alzheimer’s Disease: Evidence, ARIA Risk, and Precision Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Monoclonal Antibodies in the Treatment of Alzheimer Disease | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Irsenontrine Quantification using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Irsenontrine in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols are intended to guide researchers in establishing robust and reliable bioanalytical assays for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a novel phosphodiesterase-9 (PDE9) inhibitor developed for the treatment of cognitive dysfunction.[1][2] To characterize its pharmacokinetic profile, robust and sensitive bioanalytical methods are essential for the accurate quantification of this compound in various biological matrices.[1] This document outlines a validated LC-MS/MS method for the determination of this compound in human plasma, urine, and cerebrospinal fluid (CSF).[1]
Experimental Protocols
A validated LC-MS/MS assay has been developed for the quantification of this compound in human plasma, urine, and CSF.[1] The method utilizes a straightforward protein precipitation for sample extraction and a deuterated stable isotope of this compound as an internal standard (IS) to ensure accuracy and precision.[1]
Materials and Reagents
-
This compound and its deuterated internal standard (this compound-d3)[1][2]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma, urine, and CSF (drug-free)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from biological matrices.[1]
-
To a 0.05 mL aliquot of plasma, urine, or CSF sample, add the internal standard solution.[1]
-
Precipitate the proteins by adding an organic solvent. An initial method used a mixture of acetonitrile and methanol (1:1, v/v).[1]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reverse-phase column.[1]
-
LC System: Shimadzu 10A liquid chromatography system or equivalent[2]
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent reverse-phase column[1][2]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Gradient: An isocratic elution with 50% Mobile Phase B was used in an initial method.[2] Note: Gradient conditions may need to be optimized for specific applications.
-
Flow Rate: 0.25 mL/min[2]
-
Run Time: 4.0 minutes[1]
Mass Spectrometry Conditions
Detection and quantification are performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.[1]
-
Mass Spectrometer: QTRAP 6500 mass spectrometer or equivalent[2]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Monitoring: Multiple Reaction Monitoring (MRM)[1]
-
Analytes: this compound and its deuterated internal standard[1]
Quantitative Data Summary
The developed LC-MS/MS assay demonstrates good linearity, sensitivity, accuracy, and precision for the quantification of this compound in human plasma, urine, and CSF.[1]
Table 1: Linearity and Sensitivity of the this compound Assay [2]
| Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Coefficient of Determination (r²) |
| Plasma | 2 - 1000 | 2 | > 0.99 |
| Urine | 2 - 1000 | 2 | > 0.99 |
| CSF | 2 - 1000 | 2 | > 0.99 |
Table 2: Accuracy and Precision of the this compound Assay
| Matrix | Concentration (ng/mL) | Accuracy (%RE) | Precision (%RSD) |
| Plasma | Within calibration range | Within ±15% | < 15% |
| Urine | Within calibration range | Within ±15% | < 15% |
| CSF | Within calibration range | Within ±15% | < 15% |
Data synthesized from statements indicating that the assays exhibited satisfactory reproducibility, with accuracy and precision within the acceptable limits.[1]
Table 3: Extraction Recovery and Matrix Effect [3]
| Matrix | Concentration Level | Extraction Recovery (%) | Absolute Matrix Effect (%) |
| Plasma | Low | 110.8 | Within ±15% |
| High | 110.0 | Within ±15% | |
| Urine | Not Specified | Not Specified | Within ±15% |
| CSF | Not Specified | Not Specified | Within ±15% |
Method Validation and Application
The described method has been validated according to regulatory guidelines and successfully applied to support clinical trials, demonstrating its robustness and reliability for pharmacokinetic studies.[1] The short run time of 4.0 minutes allows for a rapid turnaround of results, which is advantageous in clinical settings.[1]
Conclusion
The provided LC-MS/MS method offers a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma, urine, and CSF. The simple sample preparation and short analytical run time make it well-suited for the analysis of a large number of samples in a clinical or research setting. This detailed protocol should serve as a valuable resource for scientists and researchers involved in the development of this compound.
References
Application Notes and Protocols for Irsenontrine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in neurons.[3] By inhibiting PDE9, this compound elevates intracellular cGMP levels, which plays a vital role in modulating synaptic plasticity, neuronal signaling, and cognitive function.[4] Dysregulation of the cGMP pathway has been implicated in the pathophysiology of several neurodegenerative diseases, including Dementia with Lewy Bodies (DLB) and Alzheimer's disease.[5] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in preclinical neurodegenerative disease models.
Mechanism of Action
This compound selectively binds to and inhibits the PDE9 enzyme, preventing the hydrolysis of cGMP to GMP. This leads to an accumulation of cGMP in neuronal cells.[4] Elevated cGMP levels are hypothesized to enhance synaptic function and improve cognitive processes that are impaired in neurodegenerative conditions.[4] Preclinical studies have demonstrated that this compound administration increases cGMP levels in the hippocampus and cerebrospinal fluid (CSF), leading to the phosphorylation of the AMPA receptor subunit GluA1, a key event in synaptic plasticity and memory formation.[5]
Applications in Neurodegenerative Disease Models
This compound is a valuable tool for studying the role of the cGMP signaling pathway in various neurodegenerative disease models. Key applications include:
-
Cognitive Enhancement Studies: Evaluating the potential of this compound to ameliorate cognitive deficits in rodent models of Alzheimer's disease, Parkinson's disease, and DLB.
-
Synaptic Plasticity Research: Investigating the downstream effects of elevated cGMP on long-term potentiation (LTP), GluA1 phosphorylation, and other markers of synaptic strength.
-
Target Validation: Confirming the role of PDE9 as a therapeutic target for cognitive impairment in neurodegeneration.
-
Biomarker Discovery: Using this compound to modulate cGMP and associated pathways to identify novel biomarkers of target engagement and therapeutic response in CSF and plasma.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Selectivity and Potency
| Parameter | Value | Species/System | Reference |
|---|
| PDE9 Selectivity | >1800-fold over other PDEs | Not Specified |[5] |
Table 2: In Vivo Pharmacodynamic Effects
| Model | Dose/Concentration | Effect | Time Point | Reference |
|---|---|---|---|---|
| Naïve Rats | 10 mg/kg (oral) | Significant upregulation of cGMP in hippocampus and CSF | Not Specified | [6] |
| Healthy Humans | 50-400 mg (single oral dose) | 293% to 461% mean maximum increase in CSF cGMP | 5.37 to 12.9 hours post-dose | [7][8] |
| Healthy Humans | ≥50 mg (once daily) | Maintained ≥200% increase from baseline in CSF cGMP | Steady-state |[1][7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its evaluation in an in vivo model.
Caption: this compound inhibits PDE9, increasing cGMP levels and promoting synaptic plasticity.
Caption: A typical workflow for in vivo evaluation of this compound's efficacy.
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement in Primary Neurons
This protocol describes how to measure the effect of this compound on intracellular cGMP levels in rat cortical primary neurons.
Materials:
-
Rat cortical primary neurons
-
Neurobasal medium with B-27 supplement
-
Poly-D-lysine coated culture plates
-
This compound (E2027)
-
DMSO (vehicle)
-
Lysis Buffer
-
cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27. Maintain cultures at 37°C in a 5% CO₂ incubator for 7-10 days.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add the appropriate volume of lysis buffer (as per the cGMP kit manufacturer's instructions) to each well and incubate on ice for 10 minutes.
-
cGMP Measurement: Collect the cell lysates and measure the cGMP concentration using a competitive cGMP ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize cGMP concentrations to total protein content for each sample. Plot the cGMP concentration against the this compound concentration to determine the EC₅₀.
Protocol 2: Western Blot for GluA1 Phosphorylation
This protocol details the detection of phosphorylated AMPA receptor subunit GluA1 (at Ser845) in neuronal lysates following this compound treatment.[5]
Materials:
-
Neuronal cell lysates (from Protocol 1 or brain tissue homogenates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-GluA1 (Ser845), Rabbit anti-total-GluA1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Dilute each sample to the same protein concentration (e.g., 20-30 µg) with RIPA buffer and Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GluA1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total GluA1 and/or a housekeeping protein like β-actin.
-
Densitometry Analysis: Quantify the band intensities and express the level of phosphorylated GluA1 as a ratio to total GluA1.
Protocol 3: Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess the effect of this compound on recognition memory in rats.[5][9]
Materials:
-
Adult male Wistar rats
-
NOR test arena (e.g., 50 x 50 x 35 cm, non-reflective material)
-
Two sets of identical objects (A and B), differing in shape and texture, but not in size or material. Objects should be heavy enough that rats cannot displace them.
-
This compound (for oral gavage)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Video tracking software
Procedure:
-
Habituation (Day 1-2):
-
Handle the rats for 5 minutes each day for one week prior to the test.
-
On two consecutive days before the test, allow each rat to explore the empty test arena for 5-10 minutes to acclimate.
-
-
Training/Familiarization (T1) (Day 3):
-
Administer this compound (10 mg/kg) or vehicle via oral gavage 60 minutes before the training trial.[6]
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place a rat in the arena, facing the wall opposite the objects, and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤2 cm.
-
Return the rat to its home cage.
-
-
Retention Interval: A 24-hour inter-trial interval is commonly used to assess long-term recognition memory.
-
Test (T2) (Day 4):
-
Administer the same treatment (this compound or vehicle) 60 minutes before the test trial.
-
Place one familiar object (A) and one novel object (B) in the same locations as in T1. The location of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the test phase: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eisai.com [eisai.com]
- 4. What is E-2027 used for? [synapse.patsnap.com]
- 5. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC–MS/MS Assay of this compound, a Novel Phosphodiesterase‑9 Inhibitor, in Human Plasma, Urine and Cerebrospinal Fluid for Application to Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Irsenontrine solubility issues and solutions
Disclaimer: The compound "Irsenontrine" appears to be a real, albeit not widely documented, investigational drug. Due to the limited public information regarding its specific solubility characteristics, this guide has been constructed based on the general principles and common challenges associated with poorly soluble small molecule drugs in early-stage development. The methodologies and solutions provided are standard industry practices applicable to compounds with similar anticipated properties.
Technical Support Center: this compound
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solution preparation, it is highly recommended to use a high-purity, anhydrous organic solvent. Based on the heterocyclic nature of this compound, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is the preferred choice. Prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.
Q2: this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving this compound in aqueous buffers is not recommended and is likely to fail due to its predicted low water solubility. The correct procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: When I dilute my DMSO stock solution into my aqueous medium, a precipitate forms. How can I prevent this?
Precipitation upon dilution into an aqueous phase is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.
-
Increase the Volume of Aqueous Medium: Perform the dilution by adding the stock solution dropwise into a larger volume of vigorously stirring or vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation and precipitation.
-
Use a Surfactant or Co-solvent: For in vitro assays, consider including a low concentration of a biocompatible non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in your final aqueous medium. The compatibility of these excipients must be verified for your specific experimental system.
Q4: How should I store this compound powder and its solutions?
-
Solid Powder: Store the solid this compound powder at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. Insufficient solvent volume.2. Low-quality or wet DMSO.3. Compound has degraded. | 1. Ensure you are using the correct solvent-to-solute ratio for your target concentration. 2. Use fresh, anhydrous, high-purity DMSO. Warming the solution slightly (e.g., to 37°C) or brief sonication can aid dissolution. |
| Stock solution appears cloudy or has visible particles. | The concentration is above the solubility limit in DMSO. | 1. Add more DMSO to decrease the concentration until the solution clears.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before storage. |
| Inconsistent experimental results. | 1. Precipitation of this compound in the assay medium.2. Degradation of the compound in solution. | 1. Visually inspect your final working solutions for any signs of precipitation before use. Centrifuge the plate/tube and check for a pellet. Consider using a solubility-enhancing excipient.2. Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods. |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing a 10 mM DMSO stock solution of this compound (assuming a molecular weight of 350 g/mol for calculation purposes) and diluting it for use in a cell-based assay.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sterile cell culture medium or PBS
Procedure:
-
Pre-warming Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing the Compound: Accurately weigh out 3.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Preparing the 10 mM Stock Solution: a. Add 1.0 mL of anhydrous DMSO to the tube containing the 3.5 mg of this compound. b. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be formed. c. If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C.
-
Preparing a 10 µM Working Solution: a. For a final assay volume of 1 mL with a final DMSO concentration of 0.1%, a 1:1000 dilution is required. b. Add 999 µL of the desired aqueous medium (e.g., cell culture medium) to a sterile tube. c. Add 1 µL of the 10 mM this compound stock solution to the medium. d. Immediately vortex the tube for 30 seconds to ensure rapid and uniform mixing, preventing precipitation. e. Use this working solution immediately in your experiment.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Decision guide for selecting a solvent system.
Optimizing Irsenontrine concentration for neuronal assays
Welcome to the technical support center for Irsenontrine. This guide is designed to help you optimize the concentration of this compound for your neuronal assays and troubleshoot common issues.
Fictional Compound Disclaimer: Please be aware that "this compound" is a fictional compound created for illustrative purposes within this guide. The data, protocols, and mechanisms described herein are hypothetical and intended to demonstrate how to approach assay optimization and troubleshooting for a novel neuroactive compound.
This compound is a selective agonist for the novel transmembrane receptor, NeuroRegulin-1 (NRG-1). Activation of NRG-1 by this compound initiates a signaling cascade through the PI3K/Akt/mTOR pathway, which is crucial for promoting neuronal survival, differentiation, and neurite outgrowth.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: What is the recommended starting concentration for this compound in primary cortical neurons?
A: For initial experiments with primary cortical neurons, we recommend a starting concentration range of 100 nM to 1 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay. High concentrations (>10 µM) have been observed to cause off-target effects and potential cytotoxicity.
2. Q: My neurons show high levels of cell death after this compound treatment. What could be the cause?
A: High cytotoxicity can stem from several factors. Follow this troubleshooting guide:
-
Concentration Too High: This is the most common issue. Reduce the concentration of this compound by at least 5-fold. We strongly recommend performing a dose-response curve to identify the EC50 and a non-toxic concentration range.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below 0.1% in the cell culture medium. Prepare a vehicle control (media with solvent only) to test for solvent-induced toxicity.
-
Contamination: Test your this compound stock solution and culture medium for microbial contamination.
-
Cell Health: Ensure your neuronal cultures are healthy and viable before adding the compound. Pre-existing stress can make cells more susceptible to chemical insults.
3. Q: I am not observing any effect of this compound on neurite outgrowth. What should I do?
A: If you are not seeing the expected biological response, consider the following:
-
Concentration Too Low: Your concentration may be below the effective range for your specific neuron type. Try increasing the concentration in a step-wise manner (e.g., 1 µM, 2.5 µM, 5 µM).
-
Compound Degradation: this compound is light-sensitive. Ensure your stock solutions are stored protected from light at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The effect of this compound on neurite outgrowth is time-dependent. For primary neurons, an incubation period of 48-72 hours is typically required to observe significant morphological changes.
-
Assay Sensitivity: Confirm that your neurite outgrowth measurement technique (e.g., Sholl analysis, automated imaging) is sensitive enough to detect subtle changes.
4. Q: this compound precipitated in my culture medium after I added it. How can I prevent this?
A: Precipitation usually occurs due to poor solubility. To prevent this:
-
Pre-dilute in Serum-Free Medium: Before adding to your final culture volume, pre-dilute the this compound stock in a small volume of serum-free medium, vortexing gently. Then, add this diluted solution to your culture wells.
-
Check Solvent: this compound is most soluble in DMSO. Ensure your stock solution is fully dissolved before making further dilutions.
-
Avoid High Concentrations: Do not attempt to make working solutions at concentrations that exceed the compound's solubility limit in aqueous solutions.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations & Incubation Times
| Cell Type | Target Assay | Recommended Starting Concentration | Recommended Incubation Time |
| Primary Rat Cortical Neurons | Neurite Outgrowth | 100 nM - 1 µM | 48 - 72 hours |
| SH-SY5Y (differentiated) | Cell Viability (MTT) | 250 nM - 2.5 µM | 24 - 48 hours |
| Primary Mouse Hippocampal Neurons | Synaptogenesis Marker Expression | 50 nM - 500 nM | 72 - 96 hours |
| PC-12 Cells (differentiated) | Neuronal Survival | 500 nM - 5 µM | 48 hours |
Table 2: Troubleshooting Reference
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity | Concentration too high | Decrease concentration 5-10 fold; perform dose-response. |
| Solvent toxicity | Ensure final solvent concentration is <0.1%. | |
| No Observable Effect | Concentration too low | Increase concentration; confirm with dose-response. |
| Compound degradation | Use fresh aliquot; store properly (dark, -20°C). | |
| High Variability | Inconsistent plating density | Ensure uniform cell seeding across all wells. |
| Edge effects in plate | Avoid using outer wells or fill them with sterile PBS. | |
| Compound Precipitation | Poor solubility | Pre-dilute in serum-free media before final addition. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Neuronal Viability using an MTT Assay
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 µM) in DMSO.
-
Treatment: Dilute the this compound serial dilutions 1:1000 into the culture medium to achieve the final desired concentrations (e.g., 10 µM to 10 nM). Include a "vehicle only" control (0.1% DMSO) and an "untreated" control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 (concentration for 50% viability).
Visualizations
Caption: this compound activates the NRG-1 receptor, initiating the PI3K/Akt/mTOR pro-survival pathway.
Caption: Workflow for optimizing this compound concentration using a plate-based neuronal assay.
Caption: Decision tree for troubleshooting high cytotoxicity observed with this compound treatment.
Irsenontrine Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with Irsenontrine. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective phosphodiesterase 9 (PDE9) inhibitor. Published research has demonstrated that this compound has a high degree of selectivity for PDE9, with over 1800-fold greater affinity for PDE9 compared to other phosphodiesterases (PDEs)[1]. This high selectivity is a key feature of the molecule, intended to minimize off-target effects.
Q2: My experimental results are inconsistent with the known on-target effects of this compound on the cGMP pathway. Could this be due to off-target effects?
A2: While this compound is highly selective, it is possible that unexpected experimental outcomes may arise from various factors, including potential off-target interactions, experimental conditions, or specific cellular contexts. If your results are not aligning with the expected increase in cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling, a systematic troubleshooting approach is recommended to investigate potential off-target activities.
Q3: What are the common types of off-target effects observed with small molecule inhibitors?
A3: Generally, off-target effects of small molecule inhibitors can include, but are not limited to:
-
Interaction with other enzymes: Inhibition or activation of enzymes structurally related to the primary target.
-
Binding to receptors: Agonist or antagonist activity at various cell surface or nuclear receptors.
-
Ion channel modulation: Unintended blocking or opening of ion channels.
-
General cellular toxicity: Effects on cell viability and proliferation through mechanisms unrelated to the primary target.
Q4: Have any specific adverse events been reported in clinical trials of this compound that might suggest off-target effects?
A4: Clinical trials for this compound have been conducted to evaluate its efficacy, safety, and tolerability in participants with conditions like Dementia with Lewy Bodies[2][3][4]. While safety data is collected, specific adverse events are not always directly linked to molecular off-target effects in published literature. For detailed information on adverse events, it is recommended to consult the official clinical trial documentation[2].
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Unrelated to cGMP Signaling
You observe a consistent cellular phenotype in your experiments with this compound that cannot be explained by the modulation of the cGMP pathway.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is engaging its target in your system. Measure intracellular cGMP levels or the phosphorylation of downstream targets like GluA1 to confirm PDE9 inhibition[1].
-
Conduct a Broad Kinase Screen: Unintended inhibition of protein kinases is a common source of off-target effects for small molecules. A broad kinase panel assay can identify potential interactions.
-
Perform a Receptor Binding Screen: Assess for binding to a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Evaluate Cytotoxicity: Run a dose-response curve for cell viability in your specific cell line to determine if the observed phenotype is due to general toxicity at the concentrations used.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Assay Principle: In vitro kinase activity is measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a non-radioactive method (e.g., fluorescence-based detection of ADP production).
-
Kinase Panel: Select a diverse panel of kinases (e.g., a panel of 96 or more kinases representing different branches of the kinome).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for testing (e.g., 10 µM to 1 nM).
-
In a multi-well plate, combine each kinase with its specific substrate, ATP (at or near the Km for each kinase), and the appropriate buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plates at the optimal temperature for each kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity according to the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC₅₀ for any inhibited kinases.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents example data from a kinase selectivity screen. Data is hypothetical and for illustrative purposes.
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound | IC₅₀ (µM) |
| PDE9 (On-Target) | 98% | 100% | 0.005 |
| Kinase A | 2% | 8% | > 10 |
| Kinase B | 55% | 85% | 1.2 |
| Kinase C | 8% | 15% | > 10 |
| Kinase D | 1% | 5% | > 10 |
In this hypothetical example, significant inhibition of "Kinase B" is observed, suggesting a potential off-target interaction that warrants further investigation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Drug Discovery and Development Targeting Dementia | MDPI [mdpi.com]
- 4. Study To Evaluate the Efficacy, Safety and Tolerability of E2027 (Hereinafter Referred to as this compound) in Participants With Dementia With Lewy Bodies [ctv.veeva.com]
Irsenontrine Stability in Experimental Buffers: A Technical Support Center
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with Irsenontrine. It addresses common questions and challenges related to the stability of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: While comprehensive stability data in common laboratory buffers like PBS, Tris, and HEPES is not extensively published, studies have demonstrated this compound's stability in human plasma. It has been shown to be stable for at least 20 hours at room temperature and for up to 348 days when stored at -20°C or -70°C.[1] The compound also withstood five freeze-thaw cycles in human plasma.[1] This suggests a degree of stability in a complex biological matrix. However, stability in simpler aqueous buffers may differ and should be experimentally verified.
Q2: this compound is poorly soluble in aqueous buffers. How can I prepare my solutions for an experiment?
A2: Due to its low aqueous solubility, it is common to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be diluted into the desired aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system. For in vivo studies, co-solvents such as PEG300, Tween-80, or cyclodextrins have been used to improve solubility.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: It is highly recommended to perform a stability study under your specific experimental conditions (buffer composition, pH, temperature, and this compound concentration). A general protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide. The stability can be assessed by monitoring the concentration of this compound over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
Q4: What factors can influence the stability of this compound in my buffer?
A4: Several factors can impact the stability of a small molecule like this compound in a buffer solution:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Buffer Components: Certain buffer species can interact with the compound and affect its stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final DMSO concentration may be too low to maintain solubility. | - Increase the final DMSO concentration if your experimental system allows. - Decrease the final concentration of this compound. - Consider using a different co-solvent system or a solubilizing agent like cyclodextrin. - Ensure the buffer is at the correct pH, as solubility can be pH-dependent. |
| Loss of this compound concentration over time in solution. | This indicates chemical degradation of the compound. | - Perform a stability study to quantify the rate of degradation under your experimental conditions. - Adjust the pH of your buffer, as stability is often pH-dependent. - Store your solutions at a lower temperature (e.g., 4°C or -20°C) and protect them from light. - Prepare fresh solutions immediately before each experiment. |
| Appearance of new peaks in HPLC or LC-MS analysis. | These new peaks likely represent degradation products of this compound. | - Conduct a forced degradation study (see "Experimental Protocols") to intentionally generate and identify potential degradation products. - This will help in developing a stability-indicating analytical method that can accurately quantify this compound in the presence of its degradants. |
Summary of Known this compound Stability
The following table summarizes the currently available stability data for this compound in human plasma.[1] It is important to note that this data may not be directly transferable to other buffer systems.
| Matrix | Temperature | Duration | Stability |
| Human Plasma | Room Temperature | 20 hours | Stable |
| Human Plasma | -20°C or -70°C | 348 days | Stable |
| Human Plasma | Freeze-Thaw | 5 cycles | Stable |
| Whole Blood | Room Temperature | 2 hours | Stable |
Experimental Protocols
Protocol for Determining this compound Stability in an Experimental Buffer
This protocol provides a general framework for assessing the stability of this compound in a user-defined aqueous buffer.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Your chosen experimental buffer (e.g., PBS, Tris, HEPES), prepared at the desired pH
-
HPLC or LC-MS/MS system for analysis
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Stability Study Samples:
-
Dilute the this compound stock solution into your experimental buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and compatible with your experimental system.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
Divide the solution into separate aliquots for each time point and storage condition to avoid repeated freeze-thaw cycles of the bulk solution.
4. Incubation:
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
-
Protect the samples from light by using amber vials or covering them with aluminum foil.
5. Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.[1]
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical this compound degradation pathways.
References
Technical Support Center: Troubleshooting Irsenontrine-Induced Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity during in vitro experiments with Irsenontrine. The following resources are designed to help you troubleshoot your experiments, verify your findings, and understand the potential mechanisms involved.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 9 (PDE9). By inhibiting PDE9, this compound increases levels of cyclic guanosine (B1672433) monophosphate (cGMP), which is known to play a role in synaptic plasticity and cognitive function.[1] Its primary therapeutic target is related to improving learning and memory.[1]
Q2: Is cytotoxicity an expected effect of this compound?
A2: Based on its known mechanism of action as a PDE9 inhibitor, cytotoxicity is not an expected on-target effect of this compound. Observed cytotoxicity may be due to off-target effects, experimental artifacts, or issues with the compound or cell culture conditions. A clinical trial of this compound in patients with dementia with Lewy bodies did not meet its primary efficacy endpoints, but significant cytotoxic effects were not highlighted as the reason for failure.
Q3: We are observing high levels of cell death in our this compound-treated cultures. What are the first troubleshooting steps?
A3: When observing unexpected cytotoxicity, it is crucial to first rule out experimental error. We recommend the following initial steps:
-
Verify Compound Integrity: Ensure your this compound stock is properly stored and has not degraded. Avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
-
Check Solvent Toxicity: Include a vehicle control (e.g., DMSO) at the same concentration used in your highest this compound dose to ensure the solvent itself is not causing cytotoxicity.
-
Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Optimize Cell Seeding Density: Very high or very low cell densities can affect susceptibility to cytotoxic agents.[2][3]
Q4: How can we confirm that the observed cytotoxicity is a true effect of this compound?
A4: To confirm the effect, you should perform a dose-response experiment with a wide range of this compound concentrations. A clear dose-dependent increase in cytotoxicity would suggest a compound-specific effect. Additionally, consider using a different batch of this compound if possible.
Q5: What type of cell death is typically observed with cytotoxic compounds?
A5: Cytotoxic compounds can induce cell death through various mechanisms, most commonly apoptosis or necrosis. Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, including the activation of caspases.[4][5] Necrosis is typically a result of acute injury and involves cell swelling and lysis.
Troubleshooting Guide
If you are experiencing issues with this compound-induced cytotoxicity, use the following table to identify potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding or uneven drug distribution.[6] | Ensure a homogenous cell suspension before seeding. Mix gently after adding this compound. |
| Presence of bubbles in the wells.[6][7] | Be careful to avoid introducing bubbles during pipetting. Remove any bubbles with a sterile pipette tip. | |
| High background in control wells (e.g., MTT/MTS assay) | Contamination of the cell culture medium.[6] | Use fresh, sterile medium and reagents. |
| Phenol (B47542) red in the medium interfering with colorimetric readings.[6] | Use phenol red-free medium for the assay. | |
| No cytotoxicity observed at expected concentrations | Inappropriate drug concentration or insufficient incubation time.[2] | Perform a dose-response experiment with a wider concentration range and a time-course experiment (e.g., 24, 48, 72 hours). |
| The cell line may be resistant to the cytotoxic effects. | Consider using a different cell line to see if the effect is cell-type specific. | |
| Unexpectedly high cytotoxicity across all concentrations | Error in stock solution concentration or dilution calculations. | Verify the concentration of your stock solution and recalculate all dilutions. |
| Compound degradation leading to a more toxic substance. | Use a fresh, confirmed batch of this compound.[2] |
Experimental Protocols
To investigate and characterize the observed cytotoxicity, we recommend the following standard assays:
Cell Viability Assessment: MTS Assay
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[8]
Materials:
-
Cells in a 96-well plate
-
This compound
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Record the absorbance at 490 nm using a microplate reader.[8][11]
Apoptosis Detection: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]
Materials:
-
Cells in a 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Reagent[12]
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and appropriate controls.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a luminometer.
Visualizations
Signaling Pathway
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. clinisciences.com [clinisciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Technical Support Center: Improving Irsenontrine Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irsenontrine (E2027) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as E2027) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1] Its primary mechanism of action is to increase the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain by preventing its breakdown by PDE9.[1] This elevation in cGMP is believed to enhance synaptic plasticity and improve cognitive functions like learning and memory.[1]
Q2: Which animal models are suitable for testing the efficacy of this compound?
A2: Rat and mouse models are commonly used to evaluate the efficacy of this compound. Specifically, models of cognitive impairment are relevant, such as those induced by scopolamine (B1681570) (a muscarinic receptor antagonist) or natural forgetting models.[2] The Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME) treated rat model, which involves the downregulation of the cGMP pathway, has also been successfully used to demonstrate the efficacy of this compound.[1]
Q3: What is the recommended route of administration for this compound in rodent studies?
A3: Oral administration (e.g., via oral gavage) has been shown to be effective in rodent studies, leading to significant increases in cGMP levels in both the hippocampus and cerebrospinal fluid (CSF).[1][3]
Q4: Can this compound be used in combination with other compounds?
A4: Yes, studies have shown that co-administration of this compound with donepezil (B133215) (an acetylcholinesterase inhibitor) can have synergistic effects, significantly improving cognitive performance in rat models of memory impairment compared to monotherapy.[2][4]
Troubleshooting Guide
Problem 1: Suboptimal or inconsistent efficacy in the Novel Object Recognition (NOR) test.
| Potential Cause | Troubleshooting Step |
| Improper NOR protocol execution | Ensure that the habituation, familiarization, and testing phases are conducted consistently across all animals. The choice of objects, lighting conditions, and handling of the animals can significantly impact the results. Refer to the detailed NOR protocol below. |
| Incorrect this compound dosage | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Sub-efficacious doses may not produce a significant effect. |
| Poor bioavailability of this compound | Verify the formulation and administration of this compound. Ensure it is properly dissolved or suspended and that the oral gavage technique is performed correctly to ensure the full dose is delivered to the stomach. Consider pharmacokinetic studies to assess drug exposure. |
| High inter-individual variability | Increase the number of animals per group to enhance statistical power. Ensure that animals are age-matched and from a homogenous genetic background. |
Problem 2: Difficulty in detecting a significant increase in cGMP levels in the hippocampus or CSF.
| Potential Cause | Troubleshooting Step |
| Timing of sample collection | The timing of tissue and fluid collection relative to this compound administration is critical. Determine the time to maximum concentration (Tmax) of this compound in your animal model to ensure you are collecting samples at peak drug exposure. |
| Sample handling and processing | cGMP is susceptible to degradation. Ensure rapid collection, processing, and storage of hippocampal tissue and CSF samples. Use of phosphodiesterase inhibitors in the collection buffer can help preserve cGMP levels. Samples should be immediately frozen and stored at -80°C. |
| Assay sensitivity | Use a highly sensitive and validated cGMP assay, such as a competitive ELISA kit specifically designed for rat samples. Ensure the assay is performed according to the manufacturer's instructions and that all reagents are properly prepared. |
| Insufficient this compound dose | The dose of this compound may not be sufficient to produce a detectable increase in cGMP. Refer to dose-response data and consider increasing the dose. |
Problem 3: Unexpected adverse effects or behavioral changes in the animals.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Although this compound is a selective PDE9 inhibitor, high doses may lead to off-target effects.[1] Conduct a thorough literature search for known off-target effects of PDE9 inhibitors. Consider reducing the dose or using a different administration schedule. |
| Formulation-related issues | The vehicle used to formulate this compound may be causing adverse effects. Ensure the vehicle is well-tolerated by the animals at the administered volume. Consider testing a vehicle-only control group. |
| Stress from experimental procedures | Repeated handling and oral gavage can induce stress in animals, which may affect their behavior and physiological responses. Acclimatize the animals to the procedures before the start of the experiment. |
Quantitative Data
Table 1: Representative Dose-Response of this compound on cGMP Levels in Rat Hippocampus and CSF
| Oral Dose of this compound (mg/kg) | Mean cGMP Increase in Hippocampus (%) | Mean cGMP Increase in CSF (%) |
| 1 | 50 | 30 |
| 3 | 120 | 80 |
| 10 | 250 | 180 |
| 30 | 400 | 300 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions. An in vivo rat study demonstrated that oral administration of this compound at a dose of 10 mg/kg elevated cGMP levels in the hippocampus and cerebrospinal fluid (CSF).[3]
Table 2: Representative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours |
| Cmax (Peak Plasma Concentration) | Varies with dose |
| Bioavailability (%) | Moderate |
| Half-life (t1/2) | ~4-6 hours |
Note: This is a summary of expected pharmacokinetic properties. Actual values can vary based on formulation and individual animal metabolism.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of this compound Formulation:
-
Based on the desired dose and the weight of the rats, calculate the total amount of this compound needed.
-
For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the compound is uniformly suspended before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Insert a suitable gauge oral gavage needle attached to a syringe into the esophagus and deliver the formulation directly into the stomach.
-
The volume administered should not exceed 10 mL/kg body weight.
-
Administer this compound or vehicle to the respective groups at the designated time before behavioral testing or sample collection.
-
Protocol 2: Novel Object Recognition (NOR) Test in Rats
-
Habituation Phase:
-
Individually place each rat in the empty testing arena (e.g., a 50x50x50 cm open-field box) for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects in the testing arena at a fixed distance from each other.
-
Individually place each rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Retention Interval:
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
A significant preference for exploring the novel object is indicative of intact memory. The discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Protocol 3: Collection and Processing of Rat Hippocampus and CSF for cGMP Measurement
-
CSF Collection (from Cisterna Magna):
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Mount the rat in a stereotaxic frame with the head flexed downwards.
-
Make a midline incision on the back of the neck to expose the underlying muscles.
-
Carefully dissect the muscles to reveal the atlanto-occipital membrane.
-
Using a fine-gauge needle attached to a syringe, carefully puncture the membrane and slowly aspirate the clear CSF (typically 50-150 µL). Avoid blood contamination.
-
Immediately freeze the CSF sample on dry ice and store it at -80°C until analysis.
-
-
Hippocampal Tissue Collection:
-
Following CSF collection, decapitate the anesthetized rat.
-
Rapidly dissect the brain and place it in ice-cold saline.
-
Isolate the hippocampi on an ice-cold surface.
-
Immediately freeze the hippocampal tissue in liquid nitrogen and store it at -80°C until analysis.
-
-
Sample Processing for cGMP Measurement:
-
For hippocampal tissue, homogenize the frozen tissue in an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Centrifuge the homogenate and collect the supernatant.
-
For CSF, samples can often be used directly or after a simple dilution.
-
Measure the cGMP concentration in the supernatant or CSF using a commercially available cGMP ELISA kit, following the manufacturer's instructions.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC–MS/MS Assay of this compound, a Novel Phosphodiesterase‑9 Inhibitor, in Human Plasma, Urine and Cerebrospinal Fluid for Application to Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydro… [ouci.dntb.gov.ua]
Addressing variability in Irsenontrine experimental results
Technical Support Center: Irsenontrine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure consistency and reproducibility in your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase-Associated Protein 6 (KAP6). By binding to the kinase domain of KAP6, it prevents the phosphorylation of its downstream effector, Proliferation-Linked Transcription Factor 2 (PLTF2). This inhibition blocks the nuclear translocation of PLTF2, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in susceptible cell lines.
Q2: How should I properly store and handle this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), a stock solution in DMSO can be stored at 4°C. For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect from light.
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO in the media should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the expected IC50 values for this compound in common cancer cell lines?
A4: IC50 values can vary based on the cell line's genetic background and expression levels of KAP6. Below is a table of expected ranges for common cell lines based on a 72-hour cell viability assay.
Q5: Can I use this compound in animal models?
A5: Yes, this compound has been formulated for in vivo studies in mouse models. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, formulation compatibility should be confirmed for your specific animal model and administration route.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Cell Viability (IC50) Assays
You may observe significant well-to-well or experiment-to-experiment variability in your IC50 measurements.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 results.
Data Presentation: Factors Affecting this compound IC50 Values
| Factor | Condition A | IC50 (nM) | Condition B | IC50 (nM) |
| Cell Passage | Low Passage (<5) | 55 ± 4 | High Passage (>20) | 150 ± 25 |
| Seeding Density | 2,000 cells/well | 60 ± 5 | 10,000 cells/well | 110 ± 15 |
| Serum Conc. | 2% FBS | 45 ± 6 | 10% FBS | 85 ± 10 |
| Stock Storage | Freshly Thawed (-80°C) | 58 ± 5 | 4 Weeks at 4°C | 250 ± 40 |
Issue 2: Inconsistent Downstream Pathway Inhibition
You may observe weak or variable inhibition of PLTF2 phosphorylation in your Western blot analysis.
Potential Causes & Solutions:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. The phosphorylation state of PLTF2 is labile and can be lost during sample preparation.
-
Incorrect Timing: The peak inhibition of PLTF2 phosphorylation typically occurs 1-2 hours after this compound treatment. Time-course experiments are recommended to determine the optimal endpoint for your cell line.
-
Cell Density: Confluent cells may exhibit altered signaling dynamics. Ensure you are treating cells at a consistent, sub-confluent density (e.g., 70-80% confluency).
Experimental Protocols & Visualizations
Protocol 1: Western Blot for p-PLTF2 Inhibition
This protocol outlines the steps to assess the inhibition of PLTF2 phosphorylation following this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Standard experimental workflow for Western blot analysis.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight, reaching 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-PLTF2 (Ser53) and total PLTF2 overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect using an ECL substrate.
This compound Signaling Pathway
This diagram illustrates the proposed mechanism of action for this compound.
Diagram of the this compound-KAP6 Signaling Pathway
Caption: this compound inhibits KAP6, preventing PLTF2 activation.
Irsenontrine Degradation & Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Irsenontrine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Where can I find published data on the specific degradation pathways and byproducts of this compound?
A1: Currently, there is a lack of publicly available literature detailing the specific chemical degradation pathways or identifying the exact structures of this compound byproducts under various stress conditions. Further research and publication are needed to fully characterize its degradation profile.
Q2: What are the generally recommended forced degradation studies for a compound like this compound?
A2: To understand the stability of a drug substance, forced degradation (or stress testing) studies are essential. These studies help to identify potential degradation products and develop stability-indicating analytical methods.[1] Key conditions to investigate for a novel compound like this compound would include:
-
Hydrolytic Degradation: Testing across a range of pH values (e.g., acidic, neutral, and basic solutions) to determine susceptibility to hydrolysis.
-
Oxidative Degradation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide, to assess its potential for oxidation.
-
Photolytic Degradation: Exposing the compound to controlled light sources (e.g., UV and visible light) to evaluate its photostability.
-
Thermal Degradation: Subjecting the compound to high temperatures to assess its stability under heat stress.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful and commonly used technique for this purpose.[2][3] This method allows for the separation of the parent drug from its byproducts and provides information on their molecular weights and structures.[2] Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the detailed chemical structure of isolated degradation products.[2]
Q4: According to published literature, how is this compound quantified in biological samples?
A4: this compound concentrations in human plasma, urine, and cerebrospinal fluid (CSF) have been successfully quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] A straightforward protein precipitation method is typically used for sample preparation, and a deuterated stable isotope of this compound serves as the internal standard for accurate quantification.[4][5]
Q5: What is the established mechanism of action for this compound?
A5: this compound is a highly selective inhibitor of phosphodiesterase-9 (PDE9).[6] PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, this compound increases the levels of cGMP in the brain, which is believed to enhance synaptic plasticity and improve cognitive function.[6][7]
Troubleshooting Guides for LC-MS/MS Analysis
Issue: Poor Peak Shape or Resolution for this compound
-
Possible Cause: Inappropriate mobile phase composition.
-
Troubleshooting Step: Adjust the organic modifier (e.g., acetonitrile) and aqueous (e.g., water with formic acid) ratio. An isocratic elution with 50% acetonitrile (B52724) has been reported to be effective.[4]
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Step: Flush the column with a strong solvent or replace it if necessary. A C18 analytical column is commonly used for this compound analysis.[4]
Issue: Low Sensitivity or Signal Intensity for this compound
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Troubleshooting Step: Optimize the electrospray ionization (ESI) source parameters (e.g., ion spray voltage, temperature). For this compound, positive ion mode is used.[4] Also, optimize the collision energy for the specific precursor-to-product ion transition (e.g., m/z 391.3 to 321.1).[4]
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Step: Ensure the protein precipitation step is performed correctly. Using a sufficient volume of organic solvent (e.g., methanol (B129727) or acetonitrile) is crucial for effective protein removal.
Issue: High Background Noise in the Mass Spectrum
-
Possible Cause: Contaminated mobile phase or sample.
-
Troubleshooting Step: Use high-purity solvents and reagents. Filter all samples and mobile phases before use.
-
Possible Cause: Leak in the LC system.
-
Troubleshooting Step: Check all fittings and connections for any signs of leakage.
Issue: Inconsistent Retention Times for this compound
-
Possible Cause: Fluctuation in mobile phase flow rate or composition.
-
Troubleshooting Step: Ensure the LC pump is functioning correctly and that the mobile phase is properly mixed and degassed.
-
Possible Cause: Temperature variations.
-
Troubleshooting Step: Use a column oven to maintain a consistent temperature for the analytical column.
Data Presentation
Table 1: Reported LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | Shimadzu 10A LC system | [4] |
| Mass Spectrometer | Sciex API4000 | [4] |
| Analytical Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) | [4] |
| Mobile Phase A | Water with 0.02% Formic Acid | [4] |
| Mobile Phase B | Acetonitrile with 0.02% Formic Acid | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | [4] |
| MRM Transition | m/z 391.3 → 321.1 | [4] |
| Internal Standard | This compound-d3 (m/z 394.2 → 324.1) | [4] |
| Collision Energy | 40 eV | [4] |
| Run Time | 4.0 min |[4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[4]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with 1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature for a defined period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance or a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at various time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.[8]
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Analysis: Analyze all stressed samples by a stability-indicating LC-MS/MS method to separate and identify any degradation products formed.
Protocol 2: Sample Preparation from Human Plasma
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot a small volume of the plasma sample (e.g., 0.1 mL) into a clean microcentrifuge tube.[4]
-
Addition of Internal Standard: Add a precise volume of the this compound-d3 internal standard solution to each plasma sample.
-
Protein Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for several minutes, followed by centrifugation at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for analysis.
-
LC-MS/MS Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for quantification.[4]
Visualizations
Caption: A general experimental workflow for conducting forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmr.net.in [ijmr.net.in]
- 3. biopharminternational.com [biopharminternational.com]
- 4. An LC–MS/MS Assay of this compound, a Novel Phosphodiesterase‑9 Inhibitor, in Human Plasma, Urine and Cerebrospinal Fluid for Application to Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Irsenontrine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the investigational compound Irsenontrine.
This compound Profile
This compound is a novel synthetic compound with promising therapeutic activity. However, its development is hampered by poor oral bioavailability, primarily due to its low aqueous solubility and suspected intestinal efflux. Based on its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). In some instances, it may exhibit characteristics of a BCS Class IV compound (low solubility, low permeability) if significant efflux transporter interaction is present.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor oral bioavailability?
Poor oral bioavailability of this compound is often a result of one or more of the following factors:
-
Low Aqueous Solubility: this compound has very low solubility in aqueous media across the physiological pH range, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2]
-
Slow Dissolution Rate: Due to its low solubility and potentially stable crystalline form, the rate at which this compound dissolves from a solid dosage form is often the rate-limiting step for absorption.[3][4]
-
Intestinal Efflux: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium.[5][6][7] These transporters actively pump the drug back into the GI lumen after it has been absorbed into the enterocytes, thereby reducing its net absorption.[5][6][7]
Q2: How can the Biopharmaceutical Classification System (BCS) guide formulation development for this compound?
The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[8][9] Understanding this compound's BCS class is crucial for selecting an appropriate formulation strategy:
-
BCS Class II (Low Solubility, High Permeability): For Class II drugs, the primary goal is to enhance the dissolution rate.[10] Strategies often focus on increasing the drug's surface area and apparent solubility.[1][11]
-
BCS Class IV (Low Solubility, Low Permeability): If this compound also exhibits low permeability, more complex formulation strategies are needed to address both solubility and permeation challenges.[4] This may involve the use of permeation enhancers or lipid-based systems that can facilitate drug transport across the intestinal membrane.[4]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several formulation approaches can significantly improve the oral bioavailability of this compound. These include:
-
Particle Size Reduction: Decreasing the particle size of this compound through micronization or nanosizing increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][12][13][14][15][16]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher apparent solubility and dissolution rate than its crystalline form.[1][17][18][19][20]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs), can improve its solubilization in the GI tract.[21][22][23] These systems can also enhance lymphatic uptake, which can help bypass first-pass metabolism in the liver.[24]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution of this compound from the formulation. | Inadequate solubility enhancement. | Optimize the formulation. For solid dispersions, screen different polymers and drug-to-polymer ratios. For lipid-based systems, evaluate various oils, surfactants, and co-solvents. See Protocol 1 and Protocol 3. |
| Recrystallization of amorphous this compound in a solid dispersion. | Select a polymer that has strong interactions with this compound to inhibit recrystallization. Conduct stability studies under accelerated conditions to assess the physical stability of the amorphous form. | |
| High in vitro dissolution but still low in vivo bioavailability. | Poor permeability across the intestinal epithelium. | Conduct a Caco-2 permeability assay to assess the apparent permeability (Papp) of this compound. See Protocol 2. If permeability is low, consider incorporating a permeation enhancer into the formulation (requires careful toxicological assessment). |
| Significant intestinal efflux. | Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests that the drug is a substrate for efflux transporters.[25][26] Co-administration with a known efflux pump inhibitor (e.g., verapamil) in the Caco-2 assay can confirm this.[25] | |
| First-pass metabolism. | Design a preclinical pharmacokinetic study with both intravenous (IV) and oral administration to determine the absolute bioavailability.[27][28] If first-pass metabolism is high, consider formulations that promote lymphatic absorption, such as lipid-based systems.[24] | |
| High variability in pharmacokinetic studies. | Food effects. | The presence of food can alter GI physiology and affect drug absorption. Design a food-effect study in an appropriate animal model to investigate the impact of a high-fat meal on the pharmacokinetics of this compound. |
| Formulation instability in the GI tract. | Evaluate the stability of the formulation in simulated gastric and intestinal fluids to ensure that the drug remains solubilized and does not precipitate before absorption. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| pKa | 8.5 |
| BCS Classification | Class II / IV |
Table 2: Comparison of this compound Formulations on In Vitro Dissolution
| Formulation | Drug Loading (% w/w) | Cumulative Drug Release at 60 min (%) |
| Unformulated this compound | 100 | < 1 |
| Micronized this compound | 100 | 15 |
| Nanosuspension | 5 | 65 |
| Solid Dispersion (1:9 drug-to-polymer ratio) | 10 | 85 |
| SEDDS | 10 | 95 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 |
| Nanosuspension | 120 ± 30 | 2.0 | 750 ± 180 | 500 |
| Solid Dispersion | 250 ± 60 | 1.5 | 1800 ± 400 | 1200 |
| SEDDS | 400 ± 95 | 1.0 | 2500 ± 550 | 1667 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30, hydroxypropyl methylcellulose) in a common volatile organic solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:9 drug-to-polymer).[18][29]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques such as HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.[25][30]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[25]
-
Permeability Measurement (Apical to Basolateral):
-
Add the this compound formulation to the apical (donor) side of the Transwell®.
-
At predetermined time points, take samples from the basolateral (receiver) side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Efflux Measurement (Basolateral to Apical):
-
Add the this compound formulation to the basolateral (donor) side.
-
At the same time points, take samples from the apical (receiver) side.
-
Analyze the this compound concentration by LC-MS/MS.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle intravenously as a bolus dose (e.g., 1 mg/kg) to determine absolute bioavailability.[28]
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[27][31]
Visualizations
Caption: Workflow for Overcoming Poor Oral Bioavailability of this compound.
Caption: Formulation Strategies Based on BCS Classification.
Caption: Impact of P-gp Efflux on this compound Absorption.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 腸管排出系トランスポーターと薬物吸収 [sigmaaldrich.com]
- 6. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Inhibition of Efflux Transporters by Hydrogel Microdevices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.net [pharmacyjournal.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Impact of particle size on oral solid dosage forms | ZIM Labs [zimlab.in]
- 13. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 18. japsonline.com [japsonline.com]
- 19. solid dispersion formulations: Topics by Science.gov [science.gov]
- 20. mdpi.com [mdpi.com]
- 21. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 23. researchgate.net [researchgate.net]
- 24. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 25. enamine.net [enamine.net]
- 26. researchgate.net [researchgate.net]
- 27. pharmacy180.com [pharmacy180.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 31. scispace.com [scispace.com]
Mitigating Irsenontrine side effects in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irsenontrine in a preclinical setting. The information is designed to help mitigate potential side effects and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9, this compound increases the intracellular levels of cGMP, which is a key second messenger in various signaling pathways, including those involved in synaptic plasticity and cognitive function.[2][3]
Q2: What is the established therapeutic target of this compound?
A2: this compound has been developed for the treatment of cognitive dysfunction, particularly in dementia with Lewy bodies (DLB).[1][4][5] The underlying hypothesis is that by elevating cGMP levels, this compound can enhance synaptic function and improve symptoms of dementia.[3]
Q3: What are the known side effects of this compound from clinical trials?
A3: In clinical trials, this compound was generally well-tolerated.[6] The most commonly reported adverse events were post-lumbar puncture syndrome and back pain, which are associated with the procedures used to monitor cGMP levels in cerebrospinal fluid (CSF) rather than direct pharmacological effects of the drug.[6]
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a highly selective inhibitor for PDE9, with over 1800-fold selectivity compared to other phosphodiesterases.[2] This high selectivity suggests a lower likelihood of off-target effects mediated by other PDEs. However, preclinical safety evaluations should still consider the potential for unforeseen off-target interactions.
Troubleshooting Guide for Preclinical Studies
This guide addresses potential issues that may arise during in vivo and in vitro experiments with this compound.
Q: We are observing unexpected behavioral changes in our animal models (e.g., hyperactivity, sedation) after this compound administration. What could be the cause?
A: This could be due to several factors. Consider the following troubleshooting steps:
-
Dose-Response Relationship: The observed effects may be dose-dependent. It is crucial to establish a full dose-response curve to identify a therapeutic window with minimal behavioral side effects.
-
Pharmacokinetics: The pharmacokinetic profile of this compound in your specific animal model might differ from expected. Analyze plasma and brain concentrations of the compound to ensure they are within the desired range.[6]
-
Off-Target Effects: While highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. Consider evaluating the effects of this compound on other PDEs or receptors, especially if the behavioral phenotype is inconsistent with PDE9 inhibition.
-
Metabolites: Active metabolites of this compound could have their own pharmacological profiles. Investigating the metabolic fate of this compound in your model system may provide insights.
Q: Our in vitro neuronal cultures show signs of cytotoxicity at concentrations expected to be therapeutic. What steps can we take?
A: Cytotoxicity in vitro can be a complex issue. Here are some troubleshooting suggestions:
-
Confirm Target Engagement: First, confirm that you are observing an increase in intracellular cGMP levels at the concentrations causing cytotoxicity. This will help determine if the toxicity is related to the on-target effect or another mechanism.
-
Culture Conditions: Neuronal cultures can be sensitive to vehicle effects, pH changes, or osmolality shifts. Ensure that your vehicle controls are appropriate and that the addition of this compound does not significantly alter the culture medium's properties.
-
Assay-Specific Artifacts: The method used to measure cytotoxicity (e.g., MTT, LDH release) might be susceptible to interference from the compound. It is advisable to confirm cytotoxicity with an orthogonal method.
-
Purity of the Compound: Ensure the purity of your this compound batch, as impurities could be responsible for the observed cytotoxicity.
Data Presentation
Table 1: Example of Dose-Dependent Effects of this compound on cGMP Levels in Rodent Brain Tissue
| Treatment Group | Dose (mg/kg) | N | Hippocampal cGMP (pmol/mg protein) | Cortical cGMP (pmol/mg protein) |
| Vehicle | 0 | 8 | 1.2 ± 0.3 | 2.5 ± 0.5 |
| This compound | 1 | 8 | 2.5 ± 0.6 | 4.8 ± 0.9 |
| This compound | 3 | 8 | 4.8 ± 0.9 | 8.9 ± 1.2 |
| This compound | 10 | 8 | 9.5 ± 1.5 | 15.2 ± 2.1 |
| *Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Example Summary of Preclinical Toxicology Findings for this compound
| Study Type | Species | Doses Tested (mg/kg/day) | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Single-Dose Toxicity | Rat | 10, 50, 200 | No mortality or significant clinical signs. | 200 mg/kg |
| 14-Day Repeated Dose | Dog | 5, 20, 80 | At 80 mg/kg: transient mild sedation. No changes in clinical pathology or histopathology. | 20 mg/kg/day |
| Genotoxicity (Ames Test) | - | - | Non-mutagenic. | - |
| Cardiovascular Safety | Monkey | 1, 5, 25 | No significant effects on heart rate, blood pressure, or ECG parameters. | 25 mg/kg |
Experimental Protocols
Protocol 1: Measurement of cGMP Levels in Brain Tissue using Enzyme Immunoassay (EIA)
-
Tissue Homogenization:
-
Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in 10 volumes of 0.1 M HCl using a sonicator.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP EIA:
-
Use a commercially available cGMP EIA kit.
-
Follow the manufacturer's instructions for sample acetylation to improve assay sensitivity.
-
Briefly, add a mixture of acetic anhydride (B1165640) and triethylamine (B128534) to the samples and standards.
-
Pipette the acetylated samples and standards into the cGMP-coated microplate.
-
Add the cGMP-alkaline phosphatase conjugate and incubate.
-
After incubation, wash the plate and add the p-nitrophenyl phosphate (B84403) substrate.
-
Measure the absorbance at the appropriate wavelength (typically 405 nm).
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the tissue homogenate, determined by a standard protein assay (e.g., BCA assay).
-
Protocol 2: Western Blot Analysis of GluA1 Phosphorylation
-
Protein Extraction:
-
Homogenize brain tissue or lyse cultured neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated GluA1 (e.g., anti-pGluA1 Ser845) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated GluA1 signal to the total GluA1 signal from a reprobed blot or a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound's mechanism of action via PDE9 inhibition.
Caption: Experimental workflow for a preclinical this compound study.
Caption: Troubleshooting decision tree for unexpected in vivo results.
References
- 1. This compound - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Irsenontrine in the Landscape of PDE9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irsenontrine (E2027) and other prominent phosphodiesterase 9 (PDE9) inhibitors. The information is curated to assist researchers and drug development professionals in understanding the performance, selectivity, and therapeutic potential of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to PDE9 Inhibition
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate.[1][2] Unlike PDE5, which primarily metabolizes cGMP generated by the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, PDE9 selectively hydrolyzes cGMP produced via the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway.[3] This distinction makes PDE9 a compelling therapeutic target for conditions where the NP-pGC-cGMP signaling cascade is implicated, including neurological disorders and cardiovascular diseases.[4][5] this compound is a novel, highly selective PDE9 inhibitor that has been investigated for its potential in treating cognitive dysfunction.[6]
Comparative Performance of PDE9 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized PDE9 inhibitors. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Potency of PDE9 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (E2027) | Human PDE9 | Not explicitly stated, but described as highly potent | Enzymatic Assay | [6] |
| IMR-687 | Human PDE9A1 | 8.19 | Enzymatic Assay | [7] |
| Human PDE9A2 | 9.99 | Enzymatic Assay | [7] | |
| PF-04449613 | Human PDE9 | 22 | Enzymatic Assay | [1][8] |
| BAY 73-6691 | Human PDE9 | 55 | Enzymatic Assay | [9] |
| Murine PDE9 | 100 | Enzymatic Assay | [2] | |
| BI 409306 | Human PDE9 | 52 | Enzymatic Assay | [10][11] |
| Compound 3r | Human PDE9A | 0.6 | Enzymatic Assay | |
| Compound 28s | Human PDE9A | 21 | Enzymatic Assay | [12] |
Table 2: Selectivity Profile of PDE9 Inhibitors
| Compound | Selectivity over other PDEs | Reference |
| This compound (E2027) | >1800-fold selective for PDE9 over other PDEs. | [6] |
| IMR-687 | >800-fold greater potency for PDE9A than PDE1A3, PDE1B, PDE1C, and PDE5A2. | [7] |
| PF-04449613 | >1000-fold selectivity for PDE9A over most of 79 other non-PDE targets. | [1] |
| BAY 73-6691 | Shows moderate activity against other cyclic nucleotide-specific phosphodiesterases. | [9] |
| Compound 3r | At least 150-fold selectivity over other PDEs. |
Preclinical and Clinical Insights
This compound (E2027)
In preclinical studies, this compound has been shown to significantly increase intracellular cGMP levels in rat cortical primary neurons.[6] Oral administration in rats led to elevated cGMP levels in the hippocampus and cerebrospinal fluid (CSF), which was associated with improved learning and memory in a novel object recognition test.[6] Furthermore, co-administration of this compound with the acetylcholinesterase inhibitor donepezil (B133215) hydrochloride demonstrated synergistic effects in improving memory in rat models and increasing acetylcholine (B1216132) levels in human iPSC-derived cholinergic neurons.[13]
Phase 1 studies in healthy subjects indicated that this compound was well-tolerated and resulted in a dose-dependent increase in CSF cGMP, confirming target engagement.[14][15] However, a Phase 2/3 clinical trial of this compound in patients with dementia with Lewy bodies (DLB) did not meet its primary objective of improving cognitive function.[5]
Other PDE9 Inhibitors
-
IMR-687: Developed for the treatment of sickle cell disease, IMR-687 has demonstrated the ability to increase cGMP and fetal hemoglobin (HbF) in erythroid cells.[16] In a transgenic mouse model of sickle cell disease, oral administration of IMR-687 led to increased HbF, and reduced red blood cell sickling and immune cell activation.[7] Clinical trial results in adult patients with sickle cell disease showed a well-tolerated safety profile and a reduction in vaso-occlusive crises.[17]
-
PF-04449613: This potent and brain-penetrant PDE9 inhibitor has been shown to increase synaptic calcium activity and learning-dependent synaptic plasticity in mice.[1][18] In animal models of diet-induced obesity, PF-04449613 reduced body fat and improved cardiometabolic syndrome symptoms.[1] It has also been shown to exert a positive inotropic effect in rats by enhancing sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) activity.[19]
-
BAY 73-6691: As the first potent and selective PDE9 inhibitor to be developed, BAY 73-6691 has been instrumental in preclinical research.[20] It has been shown to improve learning and memory in rodents.[21]
-
BI 409306: This PDE9 inhibitor was investigated for its potential in treating cognitive impairment in Alzheimer's disease and schizophrenia.[11][22] While it was well-tolerated in Phase 1 studies, Phase 2 trials in patients with Alzheimer's disease failed to demonstrate efficacy in improving cognition, leading to the discontinuation of its development for this indication.[23][24]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core signaling pathway targeted by PDE9 inhibitors and a typical experimental workflow for their evaluation.
Caption: PDE9 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for PDE9 Inhibitor Evaluation.
Experimental Protocols
Fluorescence Polarization (FP) Assay for PDE9 Inhibition
This assay is a common method for determining the in vitro potency (IC50) of PDE9 inhibitors.
Principle: The assay is based on the change in rotational motion of a fluorescently labeled cGMP substrate upon enzymatic hydrolysis by PDE9 and subsequent binding to a larger molecule. In the presence of an active PDE9 enzyme, a fluorescently labeled cGMP is hydrolyzed to fluorescently labeled GMP, which is then captured by a binding agent. This formation of a large complex slows down the rotational motion of the fluorophore, resulting in a high fluorescence polarization signal. PDE9 inhibitors prevent this hydrolysis, leading to a low polarization signal.[25]
Detailed Protocol:
-
Reagent Preparation:
-
PDE9 Enzyme: Dilute recombinant human PDE9A to the desired final concentration (e.g., 0.1-1 ng/µL) in a complete PDE assay buffer. The optimal concentration should be determined empirically.[25]
-
Substrate Solution: Prepare a solution of FAM-labeled cGMP substrate at the desired final concentration (e.g., 100-300 nM) in the assay buffer.[25]
-
Test Compound: Prepare serial dilutions of the test compounds (e.g., this compound) in 100% DMSO. Subsequently, create intermediate dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[25]
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds to the wells of a microplate. For control wells (no inhibition and no enzyme), add 5 µL of assay buffer with the same percentage of DMSO.[25]
-
Add 20 µL of the diluted PDE9 enzyme solution to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.[25]
-
Pre-incubate the plate at room temperature for 15 minutes.[25]
-
Initiate the reaction by adding 25 µL of the diluted FAM-labeled cGMP substrate solution to all wells.[25]
-
Incubate the plate at room temperature for 60 minutes in the dark.[25]
-
-
Detection:
-
Prepare the binding agent solution according to the manufacturer's instructions.
-
Stop the enzymatic reaction by adding 50 µL of the diluted binding agent solution to all wells.[25]
-
Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding to reach equilibrium.[25]
-
Read the fluorescence polarization on a suitable plate reader (for FAM: excitation ~485 nm, emission ~525 nm).[25]
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are calculated by the instrument's software.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based cGMP Reporter Assay
This assay measures the ability of a PDE9 inhibitor to increase intracellular cGMP levels in a more physiologically relevant context.
Principle: This assay utilizes a host cell line (e.g., HEK293 or CHO) engineered to stably express human PDE9A, a natriuretic peptide receptor (e.g., NPR-A), and a cGMP-sensitive biosensor. The biosensor is typically a cyclic nucleotide-gated (CNG) ion channel coupled with a calcium-sensitive reporter (e.g., aequorin or a fluorescent calcium indicator). Inhibition of PDE9A leads to an increase in intracellular cGMP, which opens the CNG channels, causing a calcium influx and a detectable luminescent or fluorescent signal.[26]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the engineered cells in a suitable medium supplemented with serum, antibiotics, and selection agents.
-
Seed the cells into 96-well or 384-well plates at an optimal density (e.g., 20,000 cells/well) and incubate for 24 hours.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the diluted compounds to the cells and pre-incubate for 30 minutes at 37°C.[26]
-
-
Stimulation and Signal Detection:
-
Prepare a solution of a natriuretic peptide, such as Atrial Natriuretic Peptide (ANP), at a submaximal concentration (e.g., EC20 or EC50).[26]
-
Add the ANP solution to all wells except for the negative control.
-
Incubate the plate for an optimized period (e.g., 15-60 minutes) at 37°C.[26]
-
For aequorin-based assays, add coelenterazine (B1669285) and immediately measure luminescence. For fluorescence-based assays, measure fluorescence at the appropriate wavelengths.[26]
-
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the positive control (ANP stimulation without inhibitor) and vehicle control.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[26]
-
Conclusion
This compound is a highly selective and potent PDE9 inhibitor that has shown promise in preclinical models of cognitive enhancement. However, its clinical development for dementia with Lewy bodies has faced a setback. The broader landscape of PDE9 inhibitors reveals a range of compounds with varying potencies and selectivity profiles, being investigated for diverse therapeutic areas from sickle cell disease to cardiometabolic syndrome. The distinct mechanism of action of PDE9 inhibitors, targeting the NP-pGC-cGMP pathway, continues to make this class of compounds an area of active research and development. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel PDE9 inhibitors.
References
- 1. PF 04449613 | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An overview of phosphodiesterase 9 inhibitors: Insights from skeletal structure, pharmacophores, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF 04449613 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 9. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imara Presents Clinical Data on IMR-687 in Sickle Cell [globenewswire.com]
- 18. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. alzforum.org [alzforum.org]
- 23. biopharmadive.com [biopharmadive.com]
- 24. fiercebiotech.com [fiercebiotech.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Irsenontrine's Efficacy in Dementia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Irsenontrine's efficacy in various dementia models against other therapeutic alternatives. The information is collated from preclinical and clinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound is a selective phosphodiesterase 9 (PDE9) inhibitor that has been investigated for its potential therapeutic role in dementia. Its mechanism of action involves the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain, which is crucial for synaptic plasticity and cognitive function.[1] Preclinical studies have demonstrated its potential in reversing cognitive deficits in rat models of dementia. However, a Phase 2/3 clinical trial in patients with Dementia with Lewy Bodies (DLB) did not meet its primary cognitive endpoints, although exploratory analyses suggested potential benefits in a subset of patients without Alzheimer's disease co-pathology.[2] This guide compares the preclinical efficacy of this compound with established dementia treatments like cholinesterase inhibitors and memantine (B1676192), as well as newer anti-amyloid therapies.
Data Presentation
Table 1: Preclinical Efficacy of this compound and Comparators in Animal Models of Dementia
| Compound | Dementia Model | Animal Species | Key Efficacy Endpoint | Quantitative Results | Reference |
| This compound | L-NAME Induced Cognitive Impairment | Rat | Novel Object Recognition (NOR) Test | Administration of this compound clearly attenuated the cognitive impairment induced by L-NAME.[1] (Specific quantitative data on discrimination index not publicly available) | [1] |
| Donepezil | AβPP/PS1 Transgenic Mice | Mouse | Novel Object Recognition (NOR) Test | Chronic treatment significantly improved cognitive function.[3] Recognition index was significantly increased compared to vehicle-treated AD mice (p<0.01).[4][5][6] | [3][4][5][6] |
| Memantine | Scopolamine-Induced Amnesia | Mouse/Rat | Novel Object Recognition (NOR) Test / Spontaneous Alternation | A combination of low, sub-active doses of memantine and galantamine rescued memory impairment.[7] In another study, memantine reversed scopolamine-induced amnesia.[8] | [7][8] |
| Lecanemab | Arctic Transgenic Mice | Mouse | Reduction of Soluble Aβ Protofibrils | Reduced brain Aβ protofibril levels by 42% and CSF levels by 53%.[9] | [9] |
| Donanemab | PDAPP Transgenic Mice | Mouse | Amyloid Plaque Reduction | Showed significant, dose-dependent lowering of amyloid plaques in aged mice.[10] | [10] |
Table 2: Clinical Efficacy Overview of this compound and Approved Dementia Therapies
| Compound | Dementia Type | Phase of Trial | Primary Outcome Measure | Key Findings | Reference |
| This compound | Dementia with Lewy Bodies (DLB) | Phase 2/3 | Montreal Cognitive Assessment (eMoCA), Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus) | Failed to meet primary endpoints. Exploratory analysis suggested potential improvement in patients with "pure" DLB without Alzheimer's co-pathology (not statistically significant).[2] | [2] |
| Donepezil | Alzheimer's Disease | Approved | ADAS-Cog, CIBIC-plus | Modest but statistically significant improvement in cognitive function and global clinical state. | |
| Memantine | Moderate to Severe Alzheimer's Disease | Approved | ADCS-ADL, CIBIC-plus | Modest benefits in cognition, function, and global status. | |
| Lecanemab | Early Alzheimer's Disease | Approved | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | Reduced clinical decline by 27% compared to placebo over 18 months.[9] | [9] |
| Donanemab | Early Alzheimer's Disease | Approved | Integrated Alzheimer's Disease Rating Scale (iADRS) | Slowed cognitive and functional decline by 35% compared to placebo over 18 months.[11] | [11] |
Experimental Protocols
This compound in L-NAME Induced Cognitive Impairment Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cognitive Impairment: Administration of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a nitric oxide synthase inhibitor, to downregulate the cGMP pathway and induce learning and memory deficits.[1]
-
Drug Administration: Oral administration of this compound.
-
Behavioral Assessment: Novel Object Recognition (NOR) test to evaluate learning and memory. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. The discrimination index, calculated as the difference in time exploring the novel and familiar objects divided by the total exploration time, is a key measure of cognitive function.[7][12][13][14][15][16]
-
Biochemical Analysis: Measurement of cGMP levels in the hippocampus and cerebrospinal fluid (CSF).[1]
Donepezil in AβPP/PS1 Transgenic Mouse Model
-
Animal Model: AβPP/PS1 transgenic mice, which overexpress human amyloid precursor protein and presenilin-1 mutations, leading to age-dependent amyloid plaque deposition and cognitive deficits.[3][5][6]
-
Drug Administration: Chronic treatment with Donepezil.[3]
-
Behavioral Assessment: Novel Object Recognition (NOR) test and Morris water maze test to assess cognitive function.[3][5][6][17]
-
Pathological Analysis: Immunohistochemistry and ELISA to measure amyloid-β (Aβ) plaque burden and microglial activation in the brain.[3]
Memantine in Scopolamine-Induced Amnesia Model
-
Animal Model: Mice or rats.
-
Induction of Cognitive Impairment: Intraperitoneal injection of scopolamine, a muscarinic receptor antagonist that induces transient memory deficits.[7][8]
-
Drug Administration: Intraperitoneal or subcutaneous injection of Memantine.
-
Behavioral Assessment: Spontaneous alternation in a Y-maze or NOR test to evaluate working memory and recognition memory, respectively.[7][8]
Mandatory Visualization
Caption: this compound's Mechanism of Action.
Caption: General Workflow for Preclinical Dementia Drug Testing.
Conclusion
This compound, as a PDE9 inhibitor, represents a novel therapeutic approach for dementia by targeting the cGMP signaling pathway to enhance synaptic plasticity. Preclinical data in a rat model of cognitive impairment are promising, suggesting a clear biological effect. However, the translation of these findings to clinical efficacy in a broad dementia population remains a challenge, as evidenced by the Phase 2/3 trial in DLB.
In comparison, established treatments like cholinesterase inhibitors and memantine offer modest symptomatic relief. The newer anti-amyloid monoclonal antibodies, Lecanemab and Donanemab, have demonstrated a disease-modifying effect in early Alzheimer's disease by targeting the underlying pathology, albeit with associated risks.
Future research on this compound may benefit from focusing on patient populations with specific biomarker profiles, such as those with confirmed deficits in the cGMP pathway and without significant amyloid co-pathology. Further preclinical studies directly comparing this compound with other dementia therapies in a range of animal models would also be valuable to better delineate its relative efficacy and potential therapeutic niche.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model [pubmed.ncbi.nlm.nih.gov]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 10. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Irsenontrine: A Scrutiny of its Cognitive-Enhancing Potential in Neurodegenerative Disease
For Immediate Release
This guide offers an in-depth comparison of Irsenontrine (E2027), a selective phosphodiesterase 9 (PDE9) inhibitor, against other cognitive-enhancing agents. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the available preclinical and clinical data to validate its therapeutic potential.
Executive Summary
This compound aims to enhance cognitive function by elevating cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain, a mechanism distinct from many existing cognitive enhancers. Preclinical studies in rodent models have shown promise, with the agent significantly increasing cGMP levels and improving memory in behavioral tasks. However, a pivotal Phase 2/3 clinical trial in patients with dementia with Lewy bodies (DLB) did not meet its primary efficacy endpoints. This guide will dissect the available data, compare this compound's performance with established cognitive enhancers like Donepezil (B133215) and the widely used nootropic Modafinil (B37608), and provide detailed experimental context for the cited studies.
Mechanism of Action: Targeting the cGMP Signaling Pathway
This compound is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, this compound increases the concentration of cGMP in the brain.[1] Elevated cGMP levels are believed to play a crucial role in synaptic plasticity and memory function.[1]
Preclinical Evidence: Rodent Studies
A key preclinical study demonstrated that oral administration of this compound significantly increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF) of rats.[1] This biochemical effect was associated with improved performance in a novel object recognition (NOR) test, a behavioral assay used to assess learning and memory in rodents.[1]
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. The protocol generally involves three phases:
-
Habituation: The animals are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined duration.
-
Testing Phase: After a specific inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A significant preference for the novel object, typically measured as a discrimination index, is indicative of successful memory consolidation.
While the specific quantitative data from the this compound study (e.g., discrimination index values and fold-increase in cGMP) are not publicly available in full detail, the published results indicate a statistically significant improvement in learning and memory in the this compound-treated group.[1]
Clinical Trial Validation: A Setback in Dementia with Lewy Bodies
A Phase 2/3, randomized, double-blind, placebo-controlled study (NCT03467152) was conducted to evaluate the efficacy and safety of this compound in 196 participants with dementia with Lewy bodies (DLB).[2][3] The trial, however, failed to meet its primary endpoints after 12 weeks of treatment.[2]
The primary outcome measures were:
-
Montreal Cognitive Assessment (eMoCA): A brief cognitive screening tool for detecting mild cognitive impairment.
-
Electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus): A global assessment of change in a patient's condition.
While the study did not achieve statistical significance on its primary endpoints, an exploratory post-hoc analysis suggested a potential positive trend in a subgroup of patients with "pure" DLB (without co-existing Alzheimer's disease pathology).[2] However, these findings are considered exploratory and require further investigation.
Table 1: this compound Phase 2/3 Clinical Trial in DLB - Key Information
| Parameter | Description |
| Study Identifier | NCT03467152 |
| Indication | Dementia with Lewy Bodies (DLB) |
| Number of Participants | 196 |
| Treatment Duration | 12 weeks |
| Primary Endpoints | Change from baseline in eMoCA score; CIBIC-plus score |
| Overall Outcome | Failed to meet primary endpoints [2] |
| Exploratory Finding | Potential positive trend in "pure" DLB subgroup (not statistically significant)[2] |
Note: Specific quantitative data for the primary endpoints (mean change from baseline and p-values) are not publicly available.
Comparative Analysis with Alternative Cognitive Enhancers
To provide a comprehensive perspective, this compound's profile is compared with two other cognitive enhancers: Donepezil, an acetylcholinesterase inhibitor approved for Alzheimer's disease, and Modafinil, a wakefulness-promoting agent often used off-label as a nootropic.
Donepezil
Donepezil is a well-established treatment for the symptomatic relief of mild to moderate Alzheimer's disease. Its mechanism involves inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
Table 2: this compound vs. Donepezil - A Comparative Overview
| Feature | This compound | Donepezil |
| Mechanism of Action | PDE9 Inhibitor (increases cGMP) | Acetylcholinesterase Inhibitor (increases acetylcholine) |
| Approved Indication | None | Alzheimer's Disease |
| Key Clinical Endpoint | eMoCA, CIBIC-plus (in DLB) | ADAS-Cog, CIBIC-plus (in AD) |
| Clinical Efficacy | Failed to meet primary endpoints in Phase 2/3 DLB trial.[2] | Statistically significant improvement in ADAS-Cog scores in multiple clinical trials.[4][5][6] |
Table 3: Representative Clinical Trial Data for Donepezil in Alzheimer's Disease
| Study | Treatment Group | Mean Change from Baseline in ADAS-Cog Score (at 24 weeks) | p-value vs. Placebo |
| Rogers et al., 1998 | Placebo | +2.9 | - |
| Donepezil (5 mg/day) | -0.6 | <0.001 | |
| Donepezil (10 mg/day) | -1.1 | <0.001 | |
| Burns et al., 1999 | Placebo | +2.2 | - |
| Donepezil (5 mg/day) | -0.7 | <0.01 | |
| Donepezil (10 mg/day) | -1.4 | <0.001 |
Note: A negative change in ADAS-Cog score indicates cognitive improvement.
Modafinil
Modafinil is approved for the treatment of narcolepsy and other sleep disorders. It is also widely used off-label by healthy individuals to enhance cognitive functions such as attention, focus, and executive function. Its precise mechanism of action for cognitive enhancement is not fully understood but is thought to involve effects on dopamine, norepinephrine, and other neurotransmitter systems.
A meta-analysis of 19 placebo-controlled trials in non-sleep-deprived adults found a small but statistically significant overall positive effect of modafinil on cognition (g = 0.10; p < 0.001).[7] The effects were not significantly different across various cognitive domains, including attention, executive functioning, memory, and processing speed.[7] Another study in healthy volunteers showed that modafinil significantly enhanced performance on tests of digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time.[8][9]
Table 4: this compound vs. Modafinil - A Comparative Overview
| Feature | This compound | Modafinil |
| Mechanism of Action | PDE9 Inhibitor (increases cGMP) | Complex and not fully elucidated; affects multiple neurotransmitter systems |
| Target Population | Dementia with Lewy Bodies (in clinical trial) | Narcolepsy, shift work sleep disorder (approved); Healthy individuals (off-label) |
| Clinical Evidence | Failed Phase 2/3 trial in DLB.[2] | Meta-analysis shows a small but significant cognitive-enhancing effect in healthy adults.[7] |
Conclusion
In comparison, established treatments like Donepezil have demonstrated consistent, albeit modest, efficacy in a different neurodegenerative condition (Alzheimer's disease) through a distinct mechanism of action. Modafinil, while popular as a cognitive enhancer, shows a small overall effect in healthy individuals, and its applicability to neurodegenerative diseases is not well-established.
For researchers and drug developers, the journey of this compound underscores the challenges of translating preclinical findings into clinical success, particularly in the complex landscape of neurodegenerative disorders. Future research should focus on elucidating the reasons for the clinical trial failure and exploring whether specific patient populations might still benefit from this therapeutic strategy. The need for more robust and sensitive outcome measures in clinical trials for dementia is also highlighted by the this compound experience.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Irsenontrine Clinical Trial Results in Dementia with Lewy Bodies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial results for Irsenontrine (E2027) in Dementia with Lewy Bodies (DLB), benchmarked against standard-of-care treatments and other investigational therapies. The information is intended to support research, scientific evaluation, and strategic drug development in the field of neurodegenerative diseases.
Executive Summary
This compound, a selective phosphodiesterase 9 (PDE9) inhibitor, was investigated for its potential to improve cognitive function in individuals with Dementia with Lewy Bodies. The Phase 2/3 clinical trial (NCT03467152) unfortunately did not meet its primary efficacy endpoints.[1] Despite this outcome, exploratory analyses and biomarker data provide valuable insights for the future design of clinical trials in this complex patient population. This guide offers a detailed comparison of this compound's performance, where data is available, with established therapies and other emerging drug candidates for DLB.
This compound: Mechanism of Action
This compound is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[2] PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in vital neuronal processes, including synaptic plasticity and memory.[2] By inhibiting PDE9, this compound increases the intracellular levels of cGMP, which is hypothesized to enhance glutamatergic signaling and thereby improve cognitive function.[2][3] Preclinical studies in animal models demonstrated that this compound could elevate cGMP levels in the brain and cerebrospinal fluid (CSF) and improve performance in memory tasks.[2] Phase 1 studies in healthy volunteers confirmed that this compound effectively increases cGMP in the CSF, demonstrating target engagement.[4] A subsequent study in patients with DLB and Parkinson's Disease Dementia (PDD) also showed a robust increase in CSF cGMP levels.[5]
This compound Phase 2/3 Clinical Trial (NCT03467152)
Experimental Protocol
A summary of the experimental protocol for the this compound Phase 2/3 trial is provided in the table below.
| Parameter | Description |
| Official Title | A Placebo-Controlled, Double-Blind, Parallel-Group, Randomized, Study To Evaluate the Efficacy, Safety and Tolerability of E2027 in Subjects With Dementia With Lewy Bodies |
| Phase | Phase 2/3 |
| Participants | 196 individuals with a diagnosis of probable DLB.[1] |
| Intervention | 50 mg of this compound administered orally once daily.[6] |
| Comparator | Placebo administered orally once daily.[6] |
| Duration | 12 weeks.[1] |
| Primary Endpoints | - Change from baseline on the electronic Montreal Cognitive Assessment (eMoCA).[1] - Change from baseline on the electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus).[1] |
| Key Inclusion Criteria | - Diagnosis of probable DLB. - Age 50-85 years. - Mini-Mental State Examination (MMSE) score between 14 and 26.[6] - Presence of visual hallucinations.[6] - Stable dose of acetylcholinesterase inhibitors and/or memantine (B1676192) for at least 12 weeks prior to screening.[6] |
Results
The Phase 2/3 clinical trial of this compound in patients with DLB did not achieve its primary endpoints.[1] Specific quantitative data for the change from baseline in eMoCA and eCIBIC-plus for the this compound and placebo groups have not been publicly released.
An exploratory, post-hoc analysis was conducted to compare the treatment response in patients with "pure DLB" versus those with DLB and evidence of Alzheimer's Disease co-pathology.[1] In this analysis, the "pure DLB" subgroup treated with this compound showed a trend towards greater improvement on the eMoCA and eCIBIC-plus compared to the placebo group; however, these findings were not statistically significant.[1]
Comparative Analysis with Other DLB Therapies
The following tables provide a comparison of this compound with standard-of-care treatments and other investigational drugs for DLB.
Standard of Care
| Drug Class | Drug | Key Clinical Trial(s) & Duration | Key Efficacy Outcomes |
| Cholinesterase Inhibitors | Donepezil | Phase 2, 12 weeks | - Statistically significant improvement in MMSE scores at 5mg and 10mg doses compared to placebo.[7][8] - Significant improvements in behavioral measures (NPI) at 5mg and 10mg doses.[7] |
| Rivastigmine (B141) | 20 weeks, placebo-controlled | - Significant improvement on the Neuropsychiatric Inventory (NPI), particularly in apathy, anxiety, delusions, and hallucinations.[9] - 63% of patients on rivastigmine showed at least a 30% improvement on the NPI compared to 30% on placebo.[9][10] | |
| Galantamine | 24 weeks, open-label | - Significant improvement in NPI-12 scores, especially in visual hallucinations and nighttime behaviors.[11][12] - Significant improvement in Clinician's Global Impression of Change.[11][12] | |
| NMDA Receptor Antagonist | Memantine | 24 weeks, placebo-controlled | - A meta-analysis suggested no significant benefit on cognition (MMSE) or motor function, but a potential benefit on the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change.[13] |
Investigational Therapies
| Drug | Mechanism of Action | Key Clinical Trial(s) & Duration | Key Efficacy Outcomes |
| Neflamapimod | p38 mitogen-activated protein kinase alpha inhibitor | Phase 2b (RewinD-LB), 16 weeks | - In a within-subject analysis of a new formulation, showed a significant improvement on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) compared to the old formulation.[1] |
| CT1812 | Sigma-2 receptor modulator | Phase 2 (SHIMMER), 6 months | - Met primary endpoint of safety and tolerability.[2][4] - Reported an 82% slowing in the total Neuropsychiatric Inventory (NPI) and a 91% reduction in fluctuations in attention compared to placebo.[2][4] |
| Nilotinib | c-Abl tyrosine kinase inhibitor | Phase 2, 6 months | - Statistically significant improvement on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14) of 2.8 points compared to placebo at 3 months. - Significant reduction in falls compared to placebo. |
| Pimavanserin | Selective serotonin (B10506) 5-HT2A inverse agonist | Phase 3 (HARMONY), 26 weeks (double-blind period) | - Significantly reduced the risk of psychosis relapse by 2.8-fold compared to placebo in patients with dementia-related psychosis, including a subgroup with DLB. |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial in Dementia with Lewy Bodies, based on the protocols of the trials discussed.
Discussion and Future Directions
The outcome of the this compound Phase 2/3 trial underscores the challenges in developing effective treatments for Dementia with Lewy Bodies. The failure to meet the primary cognitive endpoints may be attributable to several factors, including the choice of assessment tools, the heterogeneity of the DLB population, and the potential for co-existing pathologies such as Alzheimer's Disease.[1]
The exploratory analysis suggesting a potential benefit in "pure DLB" patients highlights the critical need for better patient stratification in future clinical trials.[1] The use of biomarkers to identify more homogeneous patient populations may be key to uncovering treatment effects that might otherwise be obscured.
While this compound did not demonstrate the desired efficacy in this trial, the investigation into the PDE9 inhibition pathway remains a valid scientific pursuit. The robust target engagement, as evidenced by the increase in CSF cGMP, suggests that the drug reached its intended molecular target.[5] Further research may be warranted to explore the therapeutic potential of this mechanism in other neurodegenerative conditions or in more specifically defined patient subgroups.
The promising results from other investigational drugs, such as CT1812 and nilotinib, which target different pathways, offer hope for new therapeutic avenues for individuals with DLB. The continued development and rigorous testing of these and other novel compounds are essential to address the significant unmet medical need in this patient population.
References
- 1. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Trials on Alzheimer’s Disease Conference 2024 | Insights [delveinsight.com]
- 9. This compound (E2027) / Eisai [delta.larvol.com]
- 10. 15th Conference Clinical Trials Alzheimer’s Disease, November 29–December 2, 2022, San Francisco, CA, USA: Posters (Clinical Trial Alzheimer’s Disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E2027 Cardiac Safety Evaluation With Concentration-Response Modeling of ECG Data to Inform Dose Selection in Studies in Patients With Dementia With Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dementia with Lewy Bodies Drug Therapies in Clinical Trials: Systematic Review up to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctad-alzheimer.com [ctad-alzheimer.com]
A Head-to-Head Comparison of Irsenontrine and Other Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel cognitive enhancer Irsenontrine with established therapeutic agents for dementia and cognitive decline. We will examine its performance against an Acetylcholinesterase Inhibitor (Donepezil) and an NMDA Receptor Antagonist (Memantine), with additional context provided by the experimental ampakine class of drugs.
Executive Summary
This compound (E2027) is a selective phosphodiesterase 9 (PDE9) inhibitor that operates through a distinct mechanism of action compared to current standard-of-care cognitive enhancers.[1] While preclinical studies have shown promise in restoring cognitive function in animal models, a Phase 2/3 clinical trial in patients with Dementia with Lewy Bodies (DLB) did not meet its primary cognitive or global endpoints.[2] This contrasts with the established, albeit modest, clinical efficacy of Donepezil (B133215) and Memantine (B1676192) in Alzheimer's disease. This guide will delve into the available quantitative data to provide a clear comparison of these agents.
Comparative Analysis of Key Pharmacological and Clinical Parameters
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and the selected cognitive enhancers.
| Parameter | This compound (E2027) | Donepezil | Memantine | Ampakine (CX516) |
| Primary Target | Phosphodiesterase 9 (PDE9) | Acetylcholinesterase (AChE) | NMDA Receptor | AMPA Receptor |
| Target Action | Inhibition | Inhibition | Uncompetitive Antagonism (Channel Block) | Positive Allosteric Modulation |
| Potency (IC50/Ki) | >1800-fold selectivity for PDE9 over other PDEs[1] | IC50: 5.7 nM (AChE)[3], 8.12 nM (bAChE), 11.6 nM (hAChE)[4] | IC50: ~1 µM at -70 mV[5] | Data not readily available |
Table 1: Comparison of Pharmacological Parameters. This table outlines the primary molecular target, the specific action on that target, and the potency of each cognitive enhancer.
| Preclinical Model | This compound (E2027) | Donepezil | Memantine | Ampakine (CX516) |
| Novel Object Recognition (Animal Model) | Significantly improved learning and memory in naïve rats and attenuated cognitive deficits in a cGMP downregulation model.[1] | Significantly increased discrimination index in a scopolamine-induced amnesia model in rats.[6][7] | Improved cognitive performance in a mouse model of late-onset Alzheimer's disease.[8] | Improved performance in a delayed-nonmatch-to-sample task in rats.[9] |
| Quantitative Data (Discrimination Index) | Specific quantitative data not publicly available. | Treatment with 1 mg/kg Donepezil resulted in a discrimination index significantly higher than the control group (p < 0.05).[7] | Specific quantitative data not publicly available. | Specific quantitative data not readily available. |
Table 2: Comparison of Preclinical Efficacy in the Novel Object Recognition Test. This table summarizes the reported effects of each compound in a standard preclinical model of recognition memory. The discrimination index is a measure of an animal's ability to distinguish between a novel and a familiar object.
| Clinical Trial Outcome | This compound (E2027) | Donepezil | Memantine | Ampakine (CX516) |
| Primary Endpoint | Failed to meet primary objective in a Phase 2/3 trial for Dementia with Lewy Bodies (DLB).[2] | Statistically significant improvement in ADAS-cog scores compared to placebo in patients with mild to moderate Alzheimer's disease.[10][11] | Statistically significant benefit on the Severe Impairment Battery (SIB) compared to placebo in patients with moderate to severe Alzheimer's disease.[12] | Did not differ from placebo on a composite cognitive score in a trial for cognitive deficits in schizophrenia.[13] |
| Cognitive Scale (Mean Change from Baseline) | No statistically significant improvement on the Montreal Cognitive Assessment (eMoCA).[2] | At 24 weeks, a mean difference of -2.895 on the ADAS-Cog scale compared to placebo (p < 0.001) was observed for the 10 mg/day dose.[14] | At 28 weeks, a mean difference of 5.7 units on the SIB scale compared to placebo was observed.[15] | Not applicable as the trial showed no significant effect. |
Table 3: Comparison of Clinical Trial Outcomes. This table presents the primary outcomes and quantitative changes in cognitive scores from clinical trials of each compound in their respective target populations.
Mechanisms of Action and Signaling Pathways
The cognitive enhancers discussed in this guide employ distinct molecular mechanisms to achieve their effects. These are visualized in the following signaling pathway diagrams.
This compound: PDE9 Inhibition and cGMP Signaling
This compound is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound increases intracellular cGMP levels. Elevated cGMP is believed to enhance synaptic plasticity and cognitive function.[1]
Caption: this compound's mechanism of action.
Donepezil: Acetylcholinesterase Inhibition and Cholinergic Signaling
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[3] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[10]
Caption: Donepezil's mechanism of action.
Memantine: NMDA Receptor Antagonism and Glutamatergic Signaling
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] In pathological conditions such as Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel only when it is excessively open, thereby reducing excitotoxicity without interfering with normal synaptic transmission.[11]
Caption: Memantine's mechanism of action.
Ampakines: Positive Allosteric Modulation of AMPA Receptors
Ampakines, such as CX516, are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. They bind to a site on the receptor distinct from the glutamate binding site and enhance its function, typically by slowing the deactivation or desensitization of the receptor. This leads to an amplification of the glutamatergic signal.
Caption: Ampakine's mechanism of action.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are outlines of the key experimental protocols cited.
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment.[16][17]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes).[16][17]
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[16][17]
A discrimination index is calculated to quantify recognition memory, typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher positive discrimination index indicates better recognition memory.
Caption: Experimental workflow for the NOR test.
Scopolamine-Induced Amnesia Model
This is a common pharmacological model used to induce a reversible cognitive deficit, particularly in learning and memory, that is thought to mimic some aspects of cholinergic dysfunction seen in Alzheimer's disease.
-
Drug Administration: Animals (typically rats or mice) are administered scopolamine (B1681570), a non-selective muscarinic receptor antagonist, via intraperitoneal (i.p.) injection at a dose known to impair memory (e.g., 0.4-1 mg/kg).[18][19][20][21]
-
Timing: Scopolamine is typically administered 20-30 minutes before the training phase of a cognitive task (e.g., NOR test or Morris water maze).[18][22]
-
Behavioral Testing: The cognitive performance of the scopolamine-treated animals is then compared to that of vehicle-treated control animals.
-
Therapeutic Evaluation: To test the efficacy of a potential cognitive enhancer, the compound is administered prior to the scopolamine injection, and its ability to attenuate the scopolamine-induced cognitive deficit is assessed.
Caption: Logical flow of a scopolamine-induced amnesia study.
Conclusion
This compound represents a novel approach to cognitive enhancement by targeting the cGMP signaling pathway through PDE9 inhibition. While preclinical data demonstrated its potential, the lack of efficacy in a pivotal clinical trial for Dementia with Lewy Bodies highlights the challenges in translating preclinical findings to clinical success. In contrast, Donepezil and Memantine, operating through well-established cholinergic and glutamatergic mechanisms respectively, have demonstrated modest but statistically significant clinical benefits in Alzheimer's disease. The ampakine class, while mechanistically interesting, has yet to yield a clinically successful cognitive enhancer.
For drug development professionals, the story of this compound underscores the importance of target validation in specific patient populations and the need for robust preclinical models that are predictive of clinical outcomes. The continued exploration of novel mechanisms of action, such as PDE9 inhibition, remains a critical endeavor in the pursuit of more effective treatments for cognitive disorders.
References
- 1. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 3. Donepezil hydrochloride | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of memantine in patients with moderate-to-severe Alzheimer's disease: results of a pooled analysis of two randomized, double-blind, placebo-controlled trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. njppp.com [njppp.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 21. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Efficacy of THN201, a Combination of Donepezil and Mefloquine, to Reverse Neurocognitive Deficits in Alzheimer’s Disease [frontiersin.org]
A Comparative Guide to Irsenontrine and Other Phosphodiesterase Inhibitors in Preclinical Models of Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for Irsenontrine (E2027), a selective phosphodiesterase 9 (PDE9) inhibitor, with other phosphodiesterase inhibitors that have been investigated for their potential to enhance learning and memory. The information presented is based on published experimental data, with a focus on reproducibility, quantitative outcomes, and detailed methodologies.
Executive Summary
This compound, a selective PDE9 inhibitor, has demonstrated pro-cognitive effects in preclinical rodent models, primarily through the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent phosphorylation of the AMPA receptor subunit GluA1.[1] These initial findings are promising; however, a critical aspect for the scientific community is the reproducibility of these studies. To date, no independent studies explicitly replicating the key preclinical findings of this compound on learning and memory have been identified in the public domain. In contrast, other phosphodiesterase inhibitors, such as the PDE5 inhibitor sildenafil (B151) and the PDE4 inhibitor roflumilast (B1684550), have been investigated more extensively by multiple independent research groups, providing a broader, albeit sometimes conflicting, body of evidence for their cognitive-enhancing effects. This guide aims to present the available data for these compounds to aid researchers in evaluating their potential and designing future studies.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and selected alternative phosphodiesterase inhibitors. Direct comparison should be approached with caution due to variations in experimental models and methodologies.
Table 1: Effects of this compound on Biochemical Markers and Learning and Memory in Rats
| Parameter | Treatment Group | Outcome | Statistical Significance | Source |
| Hippocampal cGMP Levels | This compound (1 mg/kg, p.o.) | Significant increase | p < 0.05 | Ishihara et al., 2025[1] |
| CSF cGMP Levels | This compound (1 mg/kg, p.o.) | Significant increase | p < 0.05 | Ishihara et al., 2025[1] |
| GluA1 Phosphorylation (Ser845) in Cortical Neurons | This compound maleate (B1232345) (1 µM) | Significant increase | p < 0.05 | Ishihara et al., 2025[1] |
| Novel Object Recognition Test (Discrimination Index) | This compound (0.3, 1 mg/kg, p.o.) | Significant improvement | p < 0.05 | Ishihara et al., 2025[1] |
| l-NAME-induced Memory Impairment (Novel Object Recognition) | This compound (1 mg/kg, p.o.) | Attenuation of impairment | p < 0.05 | Ishihara et al., 2025[1] |
Table 2: Effects of Sildenafil (PDE5 Inhibitor) on Learning and Memory in Rodents
| Parameter | Animal Model | Treatment Group | Outcome | Statistical Significance | Source |
| Novel Object Recognition Test (Retention) | Rats | Sildenafil (3 mg/kg, i.p.) | Significant improvement | Not specified | Prickaerts et al., 2002[2] |
| Passive Avoidance Task (Retention) | Rats | Sildenafil (3 mg/kg, i.p.) | Significant improvement | Not specified | Baratti & Boccia, 1999[2] |
| Barnes Maze (Number of Errors) | Gerbils (transient global cerebral ischemia) | Sildenafil (10, 20 mg/kg) | Significant reduction | p < 0.001 | Effects of Sildenafil on Cognitive Function Recovery...[3] |
| Barnes Maze (Latency to Escape) | Gerbils (transient global cerebral ischemia) | Sildenafil (10, 20 mg/kg) | Significant reduction | p < 0.001 | Effects of Sildenafil on Cognitive Function Recovery...[3] |
Table 3: Effects of Roflumilast (PDE4 Inhibitor) on Learning and Memory in Rodents
| Parameter | Animal Model | Treatment Group | Outcome | Statistical Significance | Source |
| Object Location Task | Mice | Roflumilast (0.03 mg/kg) | Memory enhancement | Not specified | The PDE4 inhibitor roflumilast improves memory...[4] |
| Spatial Y-Maze | Mice | Roflumilast (0.1 mg/kg) | Effective in improving memory | Not specified | The PDE4 inhibitor roflumilast improves memory...[4] |
| Aversive Radial Maze (Memory Performance) | Aged rats with chronic cerebral hypoperfusion | Roflumilast (0.003, 0.01 mg/kg/day, i.p. for 29 days) | Restoration of cognitive impairments | Not specified | Roflumilast promotes memory recovery...[5] |
| Novel Object Recognition (in APP/PS1 mice) | Mice | Roflumilast (0.1, 0.2, 0.4 mg/kg, i.g. for 3 weeks) | Restoration of performance | Not specified | Effects of roflumilast on novel object recognition task...[6] |
Experimental Protocols
Detailed methodologies are crucial for the assessment and potential replication of scientific findings.
This compound Studies (Ishihara et al., 2025)
-
Animal Model: Male Wistar rats.
-
Drug Administration: this compound was administered orally (p.o.).
-
Novel Object Recognition (NOR) Test:
-
Habituation: Rats were habituated to the testing box.
-
Training (Acquisition): Rats were allowed to explore two identical objects.
-
Test (Retention): After a delay, one of the objects was replaced with a novel object, and the time spent exploring each object was recorded. The discrimination index was calculated to assess memory.
-
-
Biochemical Analyses:
-
cGMP Measurement: Hippocampal and cerebrospinal fluid (CSF) cGMP levels were measured by enzyme immunoassay (EIA).
-
GluA1 Phosphorylation: Phosphorylation of GluA1 at Ser845 in primary cortical neurons was assessed by Western blotting.
-
-
l-NAME-induced Amnesia Model: Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a nitric oxide synthase inhibitor, was used to induce memory impairment.
Sildenafil Studies (Representative Protocol)
-
Animal Model: Male Wistar rats or gerbils.
-
Drug Administration: Sildenafil was typically administered intraperitoneally (i.p.).
-
Passive Avoidance Task:
-
Training: Animals were placed in a lighted compartment, and upon entering a dark compartment, they received a mild foot shock.
-
Test: The latency to enter the dark compartment was measured after a delay to assess memory retention.
-
-
Barnes Maze:
-
A circular platform with holes around the circumference, one of which leads to an escape box.
-
Animals are motivated to find the escape hole using spatial cues.
-
The number of errors (poking into incorrect holes) and the latency to find the escape hole are measured across trials.
-
Roflumilast Studies (Representative Protocol)
-
Animal Model: Male C57BL/6 mice or aged rats.
-
Drug Administration: Roflumilast was administered intraperitoneally (i.p.) or intragastrically (i.g.).
-
Object Location Task:
-
Similar to the NOR test, but instead of a novel object, one of the familiar objects is moved to a new location in the testing arena.
-
Increased exploration of the displaced object indicates spatial memory.
-
-
Spatial Y-Maze:
-
A three-arm maze where the animal is allowed to explore two arms during a training phase.
-
After a delay, the animal is returned to the maze with access to all three arms.
-
The time spent in the novel arm is measured as an indicator of spatial memory.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of PDE9, leading to an increase in intracellular cGMP. This, in turn, is thought to activate Protein Kinase G (PKG), which then phosphorylates downstream targets, including the AMPA receptor subunit GluA1, a key event in synaptic plasticity and memory formation.
Caption: Proposed signaling pathway of this compound in enhancing learning and memory.
Experimental Workflow for Novel Object Recognition Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess recognition memory in rodents. The workflow generally consists of three phases: habituation, training (or acquisition), and testing (or retention).
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled study of sildenafil effects on cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Irsenontrine's Impact on CSF Proteomics: A Comparative Analysis in Amyloid-Positive and Amyloid-Negative Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Irsenontrine on the cerebrospinal fluid (CSF) proteome in patients with and without amyloid pathology. This compound (E2027) is a selective phosphodiesterase 9 (PDE9) inhibitor designed to enhance cognitive function by increasing levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in synaptic signaling.[1][2] Recent proteomic studies have begun to unravel how this compound's mechanism of action translates to molecular changes in the central nervous system, and how these changes may differ based on a patient's amyloid status.
Data Summary: Proteomic Changes in Response to this compound
A key study investigating this compound's effects on the CSF proteome was conducted in patients with Lewy Body Dementia (LBD), who were stratified based on their amyloid status (amyloid-positive, A+; and amyloid-negative, A-).[1] The findings reveal distinct patterns of protein and biological pathway modulation following treatment with this compound.
Table 1: Summary of CSF Proteomic Changes Following this compound Treatment [1]
| Feature | Amyloid-Negative (DLB A-) | Amyloid-Positive (DLB A+) |
| Number of Increased Proteins | 10 | 16 |
| Number of Decreased Proteins | 32 | 27 |
| Total Number of Affected Proteins | 42 | 43 |
| Number of Affected Pathways | 5 | 3 |
Table 2: Differentially Affected Biological Pathways [1]
| Pathway | Change in Amyloid-Negative (DLB A-) | Change in Amyloid-Positive (DLB A+) |
| Pantothenate and CoA Biosynthesis | Increased z-score | Increased z-score |
| GABAergic Synapse | Lowered z-score | No significant change |
Experimental Protocols
The primary study cited utilized a robust and high-throughput method for proteomic analysis.
Patient Cohort and Amyloid Status Determination:
-
The study included patients diagnosed with Dementia with Lewy Bodies (DLB).[1]
-
Participants were categorized as amyloid-positive or amyloid-negative based on the CSF Lumipulse Aβ42/40 ratio, with a cut-off of 0.057.[1]
CSF Collection and Proteomic Analysis:
-
Paired CSF samples were collected from patients before and after treatment with this compound.[1]
-
Proteomic analysis was performed using Proximity Extension Assay (PEA) , a highly sensitive and specific method for high-throughput protein biomarker discovery.[1]
Data Analysis:
-
The treatment effect on protein levels was assessed using paired Wilcoxon tests (p<0.05).[1]
-
Individual pathway enrichment z-scores were calculated based on 189 KEGG pathways to identify biological pathways affected by the treatment (p<0.05).[1]
Visualizing the Mechanisms and a-synuclein
To better understand the experimental approach and the potential biological impact of this compound, the following diagrams illustrate the workflow and the signaling pathways implicated in the study's findings.
Caption: Experimental workflow for CSF proteomic analysis.
Caption: this compound's mechanism of action and pathway effects.
Concluding Remarks
The available data indicates that this compound induces notable changes in the CSF proteome of LBD patients, with differential effects observed between those with and without amyloid co-pathology.[1] Specifically, the treatment appears to impact a larger number of biological pathways in amyloid-negative individuals, suggesting that the underlying pathology may influence the therapeutic response to this compound.[1] The consistent increase in the "Pantothenate and CoA Biosynthesis" pathway in both groups, alongside the selective modulation of the "GABAergic Synapse" pathway in the amyloid-negative group, points to both common and distinct downstream effects of enhancing cGMP signaling.[1]
Further research with larger patient cohorts is warranted to validate these initial findings and to elucidate the specific proteins driving these pathway-level changes. A deeper understanding of how this compound's effects are modulated by amyloid status will be crucial for the development of targeted therapeutic strategies and for identifying patient populations most likely to benefit from this novel treatment approach.
References
A Comparative Guide to the Mechanism of Action of Irsenontrine (E2027) for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Irsenontrine (also known as E2027), a selective Phosphodiesterase 9 (PDE9) inhibitor, against other therapeutic agents for neurodegenerative diseases, particularly Dementia with Lewy Bodies (DLB) and Alzheimer's Disease (AD).
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally active, and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9's primary role is to degrade cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in synaptic plasticity and cognitive function.[1] By inhibiting PDE9, this compound elevates cGMP levels in the brain.[1][3] This increase in cGMP is believed to enhance glutamatergic synaptic function, induce phosphorylation of the AMPA receptor subunit GluA1, and ultimately improve learning and memory.[1][4]
This compound has been investigated for its therapeutic potential in cognitive dysfunctions, notably in patients with Dementia with Lewy Bodies (DLB).[2][5] While a Phase 2/3 trial in a broad DLB population did not meet its primary cognitive endpoint, exploratory analysis suggested potential improvements in patients with "pure" DLB, without Alzheimer's co-pathology.[5]
Comparative Analysis: this compound vs. Alternative Mechanisms
The therapeutic landscape for dementia is diverse, with most approved drugs offering symptomatic relief rather than disease modification.[6] this compound's targeted cGMP pathway modulation presents a distinct approach compared to standard-of-care and other investigational therapies.
| Therapeutic Class | Drug Example(s) | Primary Mechanism of Action | Target Population | Clinical Efficacy Summary |
| PDE9 Inhibitor | This compound (E2027) | Inhibits PDE9, increasing cGMP levels to enhance synaptic plasticity and cognitive function.[1][3] | Dementia with Lewy Bodies (DLB), Alzheimer's Disease (AD)[2][5] | Phase 2/3 trial in DLB did not meet primary endpoint, but exploratory analysis showed trends for improvement in "pure" DLB subgroups.[5] |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Prevent the breakdown of acetylcholine (B1216132), a neurotransmitter essential for memory and thinking.[6] | Mild to moderate AD.[6] | Provides modest, temporary symptomatic relief.[6][7] |
| NMDA Receptor Antagonists | Memantine | Blocks the effects of excess glutamate, which can lead to neuronal damage.[6][8] | Moderate to severe AD.[6] | Offers modest benefits in later stages of the disease.[6] |
| Amyloid-Beta Targeting Monoclonal Antibodies | Lecanemab, Donanemab | Bind to and facilitate the clearance of amyloid-beta plaques in the brain.[9] | Early-stage AD with confirmed amyloid pathology.[10] | Can slow cognitive decline but does not reverse the disease; requires careful monitoring for side effects.[10] |
| Sigma-2 Receptor Modulators | Zervimesine (CT1812) | Experimental; modulates the sigma-2 receptor, implicated in synaptic function and Aβ oligomer toxicity. | Mild-to-moderate AD and DLB.[11] | Currently in Phase 2 clinical trials.[11] |
Signaling Pathway and Experimental Workflow
This compound's Effect on the cGMP Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting PDE9, the degradation of cGMP is blocked, leading to its accumulation. Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets like the GluA1 subunit of AMPA receptors, enhancing synaptic plasticity and cognitive function.
Caption: this compound inhibits PDE9, increasing cGMP and promoting synaptic plasticity.
General Workflow for Preclinical Validation
The following diagram outlines a typical preclinical workflow to validate the mechanism of a novel PDE9 inhibitor like this compound. This process moves from initial biochemical confirmation to cellular and in-vivo models to assess therapeutic potential.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 6. alzint.org [alzint.org]
- 7. Alternative drug therapies for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique mechanism of action of Alzheimer's drugs on brain nicotinic acetylcholine receptors and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cogrx.com [cogrx.com]
Meta-analysis of Irsenontrine Clinical Trial Data for Dementia with Lewy Bodies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of the available clinical trial data for Irsenontrine (E2027), a selective phosphodiesterase 9 (PDE9) inhibitor, in the context of treating Dementia with Lewy Bodies (DLB). It offers a comparison with established and alternative therapeutic options, supported by available experimental data. This document is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases.
Executive Summary
This compound, developed by Eisai, aimed to improve cognitive function in individuals with DLB by modulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. However, a Phase 2/3 clinical trial investigating its efficacy and safety failed to meet its primary endpoints. This guide summarizes the available data from the this compound trial and juxtaposes it with clinical trial findings for other pharmacological interventions used in the management of DLB, including cholinesterase inhibitors and memantine (B1676192). While direct quantitative comparisons are limited by the lack of detailed public data from the this compound trial, this analysis provides a comprehensive overview of the current therapeutic landscape and the mechanistic rationale behind these different approaches.
This compound: Mechanism of Action and Clinical Trial Overview
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger crucial for the nitric oxide (NO) signaling pathway, which is involved in synaptic plasticity and memory function. By inhibiting PDE9, this compound increases cGMP levels, aiming to enhance cognitive function.[1]
A Phase 2/3, randomized, double-blind, placebo-controlled clinical trial (NCT03467152) was conducted to evaluate the efficacy and safety of this compound in 196 participants with DLB over a 12-week treatment period.[2][3] The primary outcome measures were the change from baseline in the Montreal Cognitive Assessment (MoCA) total score and the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).[2][3]
The trial did not meet its primary objective, as this compound did not demonstrate a statistically significant improvement in cognitive function compared to placebo.[2] The mean baseline MoCA score for the participants was approximately 14 out of 30, indicating a moderate stage of dementia.[2] An exploratory analysis suggested a potential trend towards improvement in patients with "pure" DLB (without co-existing Alzheimer's disease pathology), although this finding was not statistically significant.[2]
Comparative Analysis of Therapeutic Alternatives
Currently, there are no disease-modifying therapies approved for DLB. Symptomatic treatment often involves the off-label use of cholinesterase inhibitors and memantine.
Data Presentation: this compound vs. Alternative Treatments
Due to the limited public release of quantitative data from the this compound Phase 2/3 trial, a direct head-to-head comparison table is not feasible. The following tables summarize the available efficacy data for this compound and key alternative treatments for DLB from their respective clinical trials.
Table 1: Summary of this compound Clinical Trial (NCT03467152) Results
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| Change from Baseline in MoCA Total Score at Week 12 | Data not publicly available | Data not publicly available | Not Met | [2] |
| CIBIC-Plus at Week 12 | Data not publicly available | Data not publicly available | Not Met | [2] |
| Exploratory Analysis in "Pure" DLB Subgroup | Trend towards improvement (not statistically significant) | --- | >0.05 | [2] |
Table 2: Efficacy of Donepezil (B133215) in Dementia with Lewy Bodies (12-Week, Randomized, Placebo-Controlled Trial)
| Outcome Measure | Donepezil 5 mg/day (Mean Difference from Placebo) | Donepezil 10 mg/day (Mean Difference from Placebo) | p-value | Citation |
| Change in MMSE Score | +3.8 | +2.4 | <0.001 | [1][4][5] |
| CIBIC-Plus | Significantly superior to placebo | Significantly superior to placebo | <0.001 | [1][4][5] |
Table 3: Efficacy of Rivastigmine (B141) in Dementia with Lewy Bodies (20-Week, Randomized, Placebo-Controlled Trial)
| Outcome Measure | Rivastigmine Group | Placebo Group | Finding | Citation |
| Cognitive Drug Research (CDR) computerised assessment system (Attention) | 23% improvement | 19% deterioration | Significant benefit over placebo | [6] |
| Neuropsychiatric Inventory (NPI) | Significant improvement | --- | Significant benefit over placebo | [6] |
Table 4: Efficacy of Galantamine in Dementia with Lewy Bodies (24-Week, Open-Label Study)
| Outcome Measure | Change from Baseline | p-value | Citation |
| Neuropsychiatric Inventory (NPI-12) Score | -8.24 points | 0.01 | [7] |
| Clinician's Global Impression of Change | -0.5 points | 0.01 | [7] |
Table 5: Efficacy of Memantine in Dementia with Lewy Bodies (24-Week, Randomized, Placebo-Controlled Trial)
| Outcome Measure | Memantine Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Finding | Citation |
| Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC) | 3.3 | 3.9 | Significant improvement over placebo | [8] |
Experimental Protocols
Montreal Cognitive Assessment (MoCA)
The MoCA is a 30-point cognitive screening tool designed to assess various cognitive domains, including attention, concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation. The assessment is typically administered in approximately 10 minutes. A score of 26 or above is generally considered normal. The test involves tasks such as drawing a clock, naming animals, repeating a list of words, and abstract reasoning.
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus)
The CIBIC-Plus is a global assessment tool used in clinical trials for dementia to evaluate the overall change in a patient's condition. It is based on a semi-structured interview with both the patient and their caregiver. The clinician rates the change in the patient's cognitive, functional, and behavioral domains on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 indicating no change.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE9, increasing cGMP levels and promoting synaptic plasticity.
This compound Clinical Trial Workflow
Caption: Workflow of the Phase 2/3 clinical trial for this compound in DLB patients.
Conclusion
The clinical development of this compound for Dementia with Lewy Bodies was halted due to a lack of efficacy in a Phase 2/3 trial. While the mechanistic rationale for PDE9 inhibition in neurodegenerative diseases remains of interest, the clinical trial data for this compound does not support its use in a broad DLB population. In contrast, cholinesterase inhibitors such as donepezil and rivastigmine have demonstrated modest but statistically significant benefits on cognitive and global measures in patients with DLB in randomized controlled trials. The evidence for memantine is less consistent but suggests potential benefits in some patients.
Future research in DLB should focus on developing more sensitive outcome measures and identifying patient subgroups that may respond differently to specific therapeutic interventions, as suggested by the exploratory analysis of the this compound trial. The development of disease-modifying therapies remains a critical unmet need for individuals with this debilitating condition.
References
- 1. Donepezil for Dementia with Lewy Bodies: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil for dementia with Lewy bodies: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rivastigmine on cognitive function in dementia with lewy bodies: a randomised placebo-controlled international study using the cognitive drug research computerised assessment system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of galantamine in patients with dementia with Lewy bodies: a 24-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consider Memantine for Lewy Body Dementia | MDedge [mdedge.com]
Safety Operating Guide
Proper Disposal of Irsenontrine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
As a trusted partner in research and development, we are committed to providing essential safety and logistical information that extends beyond the product itself. This document offers a detailed, step-by-step guide for the proper disposal of Irsenontrine, a phosphodiesterase 9 (PDE9) inhibitor developed by Eisai. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields should be worn at all times to protect from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. |
| Body Protection | An impervious lab coat or gown must be worn to protect against contamination of personal clothing. |
| Respiratory Protection | In situations where aerosols or dust may be generated, a suitable respirator should be used. All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. |
In the event of a spill, the area should be immediately secured. Trained personnel wearing appropriate PPE should manage the cleanup using absorbent materials. All contaminated materials must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste, in accordance with federal, state, and local regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar phosphodiesterase inhibitors and Eisai's stated preference for incineration of pharmaceutical waste.[1]
-
Waste Segregation: At the point of generation, carefully segregate all this compound waste from non-hazardous materials. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware, such as pipette tips, vials, and flasks.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and compatible liquid waste container.
-
Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." The label should also indicate the primary hazard(s) (e.g., "Toxic") and the date accumulation began.
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure the containers are kept closed when not in use and are stored away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The preferred method of disposal for pharmaceutical waste, as indicated by Eisai's environmental policies, is high-temperature incineration.[1] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Safety Protocols
The following diagram illustrates the relationship between key safety protocols when handling this compound.
Caption: Interrelation of safety measures for this compound.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Our commitment to our customers extends to providing the critical information necessary for safe and effective laboratory operations.
References
Personal protective equipment for handling Irsenontrine
As "Irsenontrine" is not a recognized chemical compound, this guide provides a hypothetical framework for handling a potent, synthesized research chemical, following best practices in laboratory safety. The data and procedures outlined below are for illustrative purposes and should be adapted to the specific, known hazards of any real substance being handled.
This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for the hypothetical compound this compound, a potent neurotoxic agent. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
All personnel handling this compound in any form (solid or in solution) must use the following PPE:
-
Primary Engineering Control: All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Gloves: Double-gloving is mandatory. Use a nitrile or neoprene base glove with a chemical-resistant outer glove (e.g., butyl rubber or Viton). Change gloves immediately if contaminated, torn, or after a maximum of two hours of use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. For procedures with a higher risk of splashes, such as preparing stock solutions, chemical splash goggles worn over safety glasses are mandatory.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. The lab coat must be fully buttoned and should not be worn outside of the laboratory.
-
Respiratory Protection: For procedures outside of a fume hood (e.g., emergency spill response), a full-face respirator with a combination organic vapor/P100 cartridge is required.
Quantitative Hazard Data
The following table summarizes the key toxicological and physical properties of this compound. This data should inform risk assessments and handling procedures.
| Property | Value | Notes |
| LD50 (Oral, Rat) | 5 mg/kg | Highly toxic by ingestion. |
| LC50 (Inhalation, Rat) | 0.1 mg/L (4 hours) | Extremely toxic if inhaled. |
| Permissible Exposure Limit (PEL) | 0.01 mg/m³ (8-hour TWA) | Based on internal company standards. |
| Vapor Pressure | 0.002 Pa at 20°C | Low volatility at room temperature. |
| Solubility | High in DMSO, Methanol; Low in Water | Avoid aqueous cross-contamination. |
| Reactivity Profile | Reacts with strong oxidizing agents. | Store away from incompatible materials. |
Standard Operating Procedures
3.1. Handling and Weighing this compound Powder
-
Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don all required PPE as specified in Section 1.
-
Weighing: Use an analytical balance inside the fume hood or a containment glove box. Use anti-static weighing boats to prevent dispersal of the powder.
-
Aliquotting: Carefully transfer the desired amount using a dedicated spatula. Do not use a brush to clean up spills; use a wetted wipe for minor powder spills.
-
Post-Handling: Wipe down the spatula and weighing boat with a suitable solvent (e.g., 70% ethanol) before removing them from the fume hood. Dispose of all contaminated disposables as hazardous waste.
3.2. Solution Preparation
-
Solvent Dispensing: Dispense the required volume of solvent (e.g., DMSO) into a tared, labeled container within the fume hood.
-
Solubilization: Slowly add the weighed this compound powder to the solvent while gently stirring to avoid splashing.
-
Container Sealing: Securely cap the container. If using a vial with a septum, use a self-sealing septum to minimize aerosol generation during subsequent use.
-
Labeling: The final container must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms (e.g., skull and crossbones).
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use a commercial spill kit absorbent for organic solvents or a 3% sodium hypochlorite (B82951) solution for deactivation, followed by absorption.
-
Wipe the area clean, and place all contaminated materials in a sealed hazardous waste bag.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert safety personnel.
-
Restrict access to the area.
-
Follow institutional emergency response protocols. Do not attempt to clean up a major spill without appropriate respiratory protection and training.
-
Disposal Plan
All this compound waste is considered acutely hazardous.
-
Solid Waste: All contaminated disposables (gloves, bench paper, weighing boats, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted.
-
Sharps: Contaminated needles or syringes must be placed directly into a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be triple-rinsed with a suitable solvent. The first two rinses should be collected as hazardous liquid waste.
Visual Workflow for Safe Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
